8-Bromo-4-chloroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMDCMMESVPNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559799 | |
| Record name | 8-Bromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125096-72-2 | |
| Record name | 8-Bromo-4-chloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125096-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-4-chloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 8-Bromo-4-chloroquinazoline (CAS 125096-72-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative that serves as a key building block in medicinal chemistry and organic synthesis. The quinazoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds, including several approved anticancer agents. The presence of bromine and chlorine atoms at the 8 and 4 positions, respectively, provides two reactive sites for further chemical modifications, making it a versatile precursor for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety protocols for this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 125096-72-2 | [1] |
| Molecular Formula | C₈H₄BrClN₂ | [1] |
| Molecular Weight | 243.49 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 339.7 ± 22.0 °C (Predicted) | N/A |
| Density | 1.762 ± 0.06 g/cm³ (Predicted) | N/A |
| InChI Key | NVMDCMMESVPNHN-UHFFFAOYSA-N |
Synthesis
Experimental Protocol: General Synthesis of 4-Chloroquinazolines from Quinazolin-4(3H)-ones
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one
The precursor, 8-Bromoquinazolin-4(3H)-one, can be synthesized through the cyclocondensation of 2-amino-3-bromobenzoic acid with formamide.
Step 2: Chlorination of 8-Bromoquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend 8-Bromoquinazolin-4(3H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be conducted in a well-ventilated fume hood.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.
-
Isolation: The resulting precipitate, which is the crude this compound, is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
A generalized workflow for the synthesis of this compound.
Spectral Data
Experimental ¹H NMR and ¹³C NMR spectral data for this compound were not available in the searched literature. However, the table below provides typical chemical shift ranges for the quinazoline ring system, which can serve as a reference for researchers.
| Nucleus | Typical Chemical Shift (ppm) |
| ¹H NMR | |
| H-2 | 8.5 - 9.0 |
| Aromatic Protons | 7.5 - 8.5 |
| ¹³C NMR | |
| C-2 | 150 - 155 |
| C-4 | 160 - 165 |
| C-8a | 148 - 152 |
| Aromatic Carbons | 120 - 140 |
Applications in Research and Drug Discovery
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the differential reactivity of the chloro and bromo substituents.
-
Nucleophilic Aromatic Substitution: The 4-chloro group is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of various amine, alcohol, and thiol functionalities, leading to the synthesis of diverse 4-substituted quinazoline derivatives. Many of these, such as 4-anilinoquinazolines, are potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial targets in cancer therapy.
-
Palladium-Catalyzed Cross-Coupling: The 8-bromo position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the introduction of aryl, alkynyl, and amino groups, further expanding the chemical diversity of the synthesized compounds.
The dual functionality of this compound allows for a sequential and regioselective modification of the quinazoline core, making it an ideal scaffold for the construction of complex molecules with potential therapeutic applications.
Role as a versatile building block in drug discovery.
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C or in a freezer at -20°C.
Conclusion
This compound is a strategically important chemical intermediate for the synthesis of novel heterocyclic compounds with potential applications in drug discovery, particularly in the development of anticancer agents. Its dual reactive sites allow for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature. This guide provides a foundational understanding of its properties and applications to aid in its effective and safe utilization in research and development.
References
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a key pharmacophore in a variety of biologically active compounds, most notably as tyrosine kinase inhibitors. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and discusses its relevance in the context of drug development, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide consolidates available information and provides established methodologies for its characterization.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below. It is important to note that while some properties are readily available from chemical suppliers, others, such as melting point and solubility, are not consistently reported.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 125096-72-2 | - |
| Molecular Formula | C₈H₄BrClN₂ | -[1][2] |
| Molecular Weight | 243.49 g/mol | -[1][2] |
| Physical Form | Solid (typically white to off-white) | [2] |
| Melting Point | Not reported in available literature. | - |
| Boiling Point | Not reported in available literature. | - |
| Solubility | Soluble in organic solvents. | General observation[3] |
| pKa | Not experimentally determined. | - |
| logP (calculated) | 3.2 | Computed (XlogP)[4] |
| Storage Conditions | Store in freezer (-20°C), inert atmosphere. | [5] |
Note: The logP value is a computed prediction for the isomeric compound 6-Bromo-4-chloroquinazoline and should be used as an estimation.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in single publications. However, by combining general methods for the synthesis of quinazoline derivatives, a reliable synthetic and analytical workflow can be established.
Synthesis of this compound
The synthesis of 4-chloroquinazolines is typically achieved through the chlorination of the corresponding quinazolin-4(3H)-one precursor. A general two-step procedure is outlined below.
Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one
This step can be accomplished via the Niementowski quinazoline synthesis or a related cyclization reaction.
-
Reactants: 2-Amino-3-bromobenzoic acid and formamide.
-
Procedure: A mixture of 2-amino-3-bromobenzoic acid and an excess of formamide is heated at 120-130°C for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried to yield 8-bromoquinazolin-4(3H)-one.
Step 2: Chlorination to this compound
The hydroxyl group of the quinazolinone is converted to a chloro group using a strong chlorinating agent.
-
Reactants: 8-Bromoquinazolin-4(3H)-one, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure: 8-Bromoquinazolin-4(3H)-one is suspended in an excess of thionyl chloride.[6] A catalytic amount of DMF is added dropwise at room temperature. The mixture is then heated to reflux for 2-4 hours.[7][8] After cooling, the excess thionyl chloride is removed under reduced pressure. The residue is carefully quenched with ice-water and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.[6]
Determination of Physicochemical Properties
2.2.1. Melting Point Determination The melting point of a solid compound is a key indicator of its purity.
-
Methodology: A small amount of the purified solid is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting range (typically < 2°C) is indicative of a pure compound.
2.2.2. Solubility Assessment Solubility is a critical parameter for drug formulation and bioavailability.
-
Methodology (Shake-Flask Method): An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the solute in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
2.2.3. pKa Determination The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values.
-
Methodology (UV-Vis Spectroscopy): The UV-Vis absorption spectrum of the compound is recorded in a series of buffers with varying pH values. The changes in absorbance at specific wavelengths, corresponding to the different ionization states of the molecule, are plotted against pH. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal. For quinazoline derivatives, the pKa values typically fall in the range of 5.7 to 7.6.[5]
2.2.4. LogP Determination The logarithm of the partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity.
-
Methodology (RP-HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for estimating logP.[9] A calibration curve is generated by plotting the logarithm of the retention factors (log k') of a series of standard compounds with known logP values against their logP values. The retention time of the target compound is then measured under the same chromatographic conditions, and its logP is interpolated from the calibration curve.[9][10]
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. For a related compound, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, characteristic signals in the ¹³C-NMR spectrum were observed at specific chemical shifts (δ) in ppm.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound. A single sharp peak in the chromatogram is indicative of high purity.
Biological Context and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds that act as inhibitors of various protein kinases.[12] A primary target for many quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a central role in cell proliferation, differentiation, and survival.[12][13] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[13]
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of the receptor. This binding induces receptor dimerization and activation of its intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, ultimately promoting cell growth and survival.[2][13]
Mechanism of Inhibition
Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, are ATP-competitive inhibitors.[13] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling. This compound, as a quinazoline derivative, is presumed to act through a similar mechanism.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental and Drug Discovery Workflow
The development of a small molecule inhibitor like this compound follows a structured workflow from initial synthesis to biological evaluation. This process involves iterative cycles of design, synthesis, and testing to optimize the compound's properties.
Caption: General workflow for small molecule drug discovery.
Conclusion
References
- 1. Drug Discovery Workflow - What is it? [vipergen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline | C15H12BrClN2 | CID 71331439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 8-Bromo-4-chloroquinazoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 8-Bromo-4-chloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the behavior of structurally similar quinazoline derivatives. Furthermore, it outlines a detailed, best-practice experimental protocol for the quantitative determination of solubility using the gravimetric method. This guide is intended to equip researchers with the necessary information to effectively handle this compound in a laboratory setting and to design and execute robust solubility studies.
Introduction to this compound
This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a recurring motif in numerous biologically active compounds, and the presence of halogen substituents can significantly influence the molecule's physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its use in chemical synthesis, purification, formulation, and various biological assays.
Qualitative Solubility Profile
Based on the general characteristics of quinazoline derivatives and the principles of solubility, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents and moderate to good solubility in some polar protic and nonpolar solvents.
Table 1: Postulated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Postulated Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and the ability to solvate both the heterocyclic core and the halogen substituents.[3] |
| Dimethyl sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds, including many heterocyclic compounds.[4] | |
| Acetonitrile (ACN) | Moderate to High | Good solvent for many organic compounds, though may be slightly less effective than DMF or DMSO for highly crystalline solids. | |
| Acetone | Moderate | A versatile solvent capable of dissolving a range of polar and nonpolar compounds. | |
| Polar Protic | Ethanol | Moderate | The hydroxyl group can engage in hydrogen bonding, but the overall polarity may be less favorable than polar aprotic solvents. |
| Methanol | Moderate | Similar to ethanol, with slightly higher polarity which may or may not improve solubility depending on the specific solute-solvent interactions. | |
| Nonpolar/Weakly Polar | Dichloromethane (DCM) | Moderate to High | The presence of halogens on the quinazoline ring can lead to favorable interactions with halogenated solvents.[5] |
| Tetrahydrofuran (THF) | Moderate | A good solvent for a variety of organic compounds, its ether oxygen can act as a hydrogen bond acceptor.[3] | |
| Ethyl Acetate | Moderate | A moderately polar solvent that can dissolve a range of organic compounds.[3] | |
| Toluene | Low to Moderate | As a nonpolar aromatic solvent, solubility is expected to be lower compared to polar solvents. | |
| Hexane | Low | As a nonpolar aliphatic solvent, it is unlikely to be a good solvent for the relatively polar quinazoline core. |
Note: This table presents a qualitative estimation. Actual quantitative solubility should be determined experimentally.
Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method
The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a given solvent.[6][7][8] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then quantifying the amount of dissolved solute by weighing after solvent evaporation.
Materials
-
This compound
-
Selected organic solvents (e.g., DMF, DMSO, ethanol, acetonitrile, etc.)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Calibrated pipettes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To further ensure the removal of undissolved particles, centrifuge the vials at a moderate speed.
-
-
Sample Withdrawal:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
To remove any remaining fine particles, pass the withdrawn sample through a syringe filter into a pre-weighed evaporation dish.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the saturated solution in a vacuum oven at a controlled temperature suitable for the solvent's volatility and the compound's stability.
-
Evaporate the solvent completely until a constant weight of the solid residue is achieved.
-
-
Weighing and Calculation:
-
Accurately weigh the evaporation dish containing the dried solute.
-
The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of the aliquot taken
S (mg/mL) = [(Mass of dish with solute - Mass of empty dish) in mg] / [Volume of the aliquot taken in mL]
-
Experimental Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination.
Signaling Pathways and Logical Relationships
Quinazoline derivatives are known to interact with a variety of biological targets, often acting as inhibitors of kinases or other enzymes. While the specific signaling pathways involving this compound are not extensively characterized in the public domain, a general logical relationship for its potential application in drug discovery can be visualized. The solubility of the compound is a critical initial checkpoint that determines its suitability for further development.
Caption: Drug Discovery Progression Logic.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a foundational understanding for researchers. The postulated qualitative solubility profile suggests that polar aprotic solvents are likely to be effective for dissolving this compound. The detailed gravimetric method protocol offers a robust framework for obtaining precise quantitative solubility data, which is essential for advancing the use of this compound in research and development. The provided diagrams illustrate the logical flow of experimental procedures and the pivotal role of solubility in the broader context of drug discovery. It is strongly recommended that researchers perform their own solubility studies to obtain accurate data for their specific applications.
References
- 1. CAS 573675-55-5: 7-Bromo-4-chloroquinazoline | CymitQuimica [cymitquimica.com]
- 2. Halogenated Quinazoline | CymitQuimica [cymitquimica.com]
- 3. cibtech.org [cibtech.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. britannica.com [britannica.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 8-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Bromo-4-chloroquinazoline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes data from structurally similar compounds and established principles of NMR spectroscopy to provide a robust predictive framework. This information is intended to aid researchers in the identification, characterization, and quality control of this compound in a laboratory setting.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in Table 1. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are extrapolated from known data for 4-chloroquinazoline and bromo-substituted quinoline and quinazoline derivatives. The protons on the quinazoline ring are expected to exhibit characteristic aromatic splitting patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-2 | Singlet (s) | ~8.9 - 9.1 | - |
| H-5 | Doublet of doublets (dd) | ~8.2 - 8.4 | J = ~8.5, ~1.0 Hz |
| H-6 | Triplet (t) | ~7.7 - 7.9 | J = ~8.0 Hz |
| H-7 | Doublet of doublets (dd) | ~8.0 - 8.2 | J = ~8.0, ~1.0 Hz |
Note: These are predicted values and may vary slightly in an experimental setting depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound is presented in Table 2. The chemical shifts are referenced to the solvent peak. The presence of the electronegative bromine and chlorine atoms, as well as the nitrogen atoms in the quinazoline ring, significantly influences the chemical shifts of the carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 - 157 |
| C-4 | ~160 - 162 |
| C-4a | ~125 - 127 |
| C-5 | ~130 - 132 |
| C-6 | ~128 - 130 |
| C-7 | ~135 - 137 |
| C-8 | ~120 - 122 |
| C-8a | ~150 - 152 |
Note: These are predicted values and are subject to variation based on experimental conditions.
Experimental Protocols
The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-15 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added to the solution to provide a reference signal at 0.00 ppm. In modern spectrometers, the residual solvent peak can often be used as a secondary reference.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for most organic molecules.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 200-220 ppm is typical for ¹³C NMR.
-
Number of Scans: A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally used.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.
-
Peak Picking and Integration: Identify the chemical shift of each peak. For ¹H NMR, integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Coupling Constant Measurement: For ¹H NMR, measure the coupling constants (J-values) for all multiplet signals to aid in structural elucidation.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a chemical compound like this compound.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
Mass Spectrometry Analysis of 8-Bromo-4-chloroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 8-bromo-4-chloroquinazoline, a halogenated quinazoline derivative of interest in pharmaceutical research and drug development. This document outlines detailed experimental protocols, characteristic fragmentation patterns, and quantitative analysis methodologies, serving as a valuable resource for researchers working with this and similar compounds.
Introduction
This compound is a heterocyclic compound featuring a quinazoline core substituted with both bromine and chlorine atoms. Its molecular formula is C₈H₄BrClN₂, with a monoisotopic mass of 241.92 g/mol . The presence of two different halogens imparts a unique isotopic signature that is highly valuable for its identification and characterization by mass spectrometry. Understanding the mass spectrometric behavior of this molecule is crucial for its analysis in various matrices, including reaction mixtures, biological samples, and pharmaceutical formulations.
Experimental Protocols
The following sections detail the recommended methodologies for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS). These protocols are based on established methods for related halogenated quinazoline derivatives and can be adapted to specific instrumentation and analytical requirements.
Sample Preparation
For analysis from organic reactions, a simple dilution in a suitable organic solvent is typically sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction is recommended.
-
Solvent for Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to construct a calibration curve.
-
Protein Precipitation (for plasma/serum samples): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS analysis.
Liquid Chromatography (LC)
Reverse-phase chromatography is the preferred method for the separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is the recommended ionization technique.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Analysis
For quantitative studies, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity. Due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio), this compound will have a characteristic isotopic cluster for its protonated molecule [M+H]⁺ at m/z 243, 245, and 247. The most abundant of these, m/z 243 (containing ⁷⁹Br and ³⁵Cl), is typically selected as the precursor ion.
Table of Proposed MRM Transitions for Quantitative Analysis:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 242.9 (⁷⁹Br, ³⁵Cl) | 207.9 | 25 | Quantitation |
| This compound | 242.9 (⁷⁹Br, ³⁵Cl) | 128.0 | 35 | Confirmation |
| This compound | 244.9 (⁸¹Br, ³⁵Cl) | 209.9 | 25 | Isotopic Confirmation |
Note: Optimal collision energies may vary depending on the instrument used and should be determined empirically.
Fragmentation Pathway
The fragmentation of protonated this compound in the gas phase is expected to proceed through the loss of the halogen substituents and cleavage of the quinazoline ring.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
The primary fragmentation is anticipated to be the loss of either HCl or HBr, leading to significant product ions. Subsequent fragmentation can involve the loss of the remaining halogen radical followed by the characteristic loss of HCN from the quinazoline ring.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted below.
Caption: General workflow for the quantitative analysis of this compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The provided experimental protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pathway and quantitative analysis parameters, offer a robust starting point for researchers. The unique isotopic signature of this di-halogenated compound makes mass spectrometry an ideal technique for its sensitive and selective detection and quantification. The methodologies outlined herein are applicable to a wide range of research and development activities involving this compound and structurally related compounds.
An In-depth Technical Guide to the Synthesis of 8-Bromo-4-chloroquinazoline from 2-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 8-Bromo-4-chloroquinazoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the cyclization of 2-amino-3-bromobenzoic acid to form an intermediate quinazolinone, followed by a chlorination reaction.
Overview of Synthetic Pathway
The synthesis of this compound from 2-amino-3-bromobenzoic acid is efficiently achieved through a two-step reaction sequence. The first step involves the cyclocondensation of 2-amino-3-bromobenzoic acid with a formylating agent, typically formamide or a derivative, to construct the quinazolinone core, yielding 8-bromoquinazolin-4(3H)-one. The subsequent step involves the conversion of the 4-oxo group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocols
The following sections provide detailed methodologies for the key transformations involved in the synthesis. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed, especially when handling phosphorus oxychloride and working at elevated temperatures.
Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one
This procedure details the formation of the quinazolinone ring system from the corresponding anthranilic acid derivative.
Methodology: A mixture of 2-amino-3-bromobenzoic acid and an excess of formamide is heated to a high temperature. The formamide serves as both the reagent, providing the C2 carbon of the quinazoline ring, and the solvent. The reaction proceeds via an initial formation of a formylamino intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable quinazolinone ring.
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-3-bromobenzoic acid (1.0 equivalent) and formamide (10-15 equivalents) is prepared.
-
The reaction mixture is heated to 140-160 °C and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.
-
The cooled mixture is poured into ice-cold water to precipitate the product completely.
-
The solid is collected by vacuum filtration, washed thoroughly with water to remove residual formamide, and then with a small amount of cold ethanol.
-
The crude product is dried under vacuum. If necessary, it can be further purified by recrystallization from ethanol or a mixture of ethanol and water to afford 8-bromoquinazolin-4(3H)-one as a solid.
Step 2: Synthesis of this compound
This protocol describes the conversion of the 4-oxo group of the quinazolinone intermediate to a chloro group, a crucial step for enabling subsequent nucleophilic substitution reactions.
Methodology: The chlorination is achieved by treating 8-bromoquinazolin-4(3H)-one with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is typically performed at reflux to ensure complete conversion. The mechanism involves the initial formation of a phosphate ester intermediate at the 4-position, which is then displaced by a chloride ion.
Experimental Procedure:
-
To a round-bottom flask containing 8-bromoquinazolin-4(3H)-one (1.0 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.
-
The mixture is heated to reflux (approximately 105-110 °C) and maintained for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The resulting residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with care.
-
The acidic aqueous mixture is neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide, until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried under vacuum to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthetic steps, based on typical results for analogous reactions reported in the literature.
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Starting Material | 2-Amino-3-bromobenzoic Acid | 8-Bromoquinazolin-4(3H)-one |
| Key Reagents | Formamide | Phosphorus Oxychloride (POCl₃) |
| Reaction Temperature | 140-160 °C | 105-110 °C (Reflux) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 80-90% | 85-95% |
| Product Purity | >95% (after recrystallization) | >98% (after purification) |
Table 1: Summary of Reaction Parameters and Expected Outcomes.
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of 8-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 8-Bromo-4-chloroquinazoline, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is predominantly achieved through a two-step process. The first step involves the cyclization of a substituted anthranilic acid derivative to form the core quinazolinone structure. This intermediate is subsequently chlorinated to yield the final product.
The most common and direct synthetic route commences with 2-amino-3-bromobenzoic acid . This starting material undergoes a cyclization reaction with a one-carbon source, typically formamide, to produce the intermediate 8-bromoquinazolin-4(3H)-one (which exists in tautomeric equilibrium with 8-bromo-4-hydroxyquinazoline). The subsequent chlorination of this intermediate, commonly employing phosphorus oxychloride (POCl₃), affords the desired This compound .
An alternative, though less direct, route involves the synthesis of 8-bromoquinazolin-2,4-diol from 2-amino-3-bromobenzoic acid, followed by a dichlorination reaction and potential selective reduction if only the 4-chloro derivative is desired. However, the former route is generally preferred for its efficiency.
Logical Synthesis Workflow
The following diagram illustrates the logical progression of the primary synthetic pathway for this compound.
Data Presentation
The following tables summarize the key reagents and reaction conditions for the synthesis of this compound.
Table 1: Synthesis of 8-Bromoquinazolin-4(3H)-one
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-bromobenzoic acid | [1] |
| Reagent | Formamide | [1] |
| Molar Ratio (Starting Material:Reagent) | 1 : 4 | [1] |
| Temperature | 130 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Product | 8-Bromoquinazolin-4(3H)-one | [1] |
| Reported Yield | Not explicitly stated for this specific reaction, but this is a standard procedure for analogous compounds. |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 8-Bromoquinazolin-4(3H)-one | [2] |
| Reagent | Phosphorus oxychloride (POCl₃) | [2] |
| Reaction Condition | Reflux | [2][3] |
| Reaction Time | 4-12 hours | [2] |
| Product | This compound | [2] |
| Reported Yield | Not explicitly stated for this specific reaction, but high yields (77-96%) are reported for analogous compounds. | [4] |
Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of this compound.
Protocol 1: Synthesis of 8-Bromoquinazolin-4(3H)-one
This protocol is based on the general Niementowski reaction for the synthesis of 4-quinazolinones from anthranilic acids and formamide.[1]
Materials:
-
2-Amino-3-bromobenzoic acid
-
Formamide
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Condenser
Procedure:
-
In a round-bottom flask, combine 2-amino-3-bromobenzoic acid (1 equivalent) and formamide (4 equivalents).[1]
-
Fit the flask with a condenser and heat the reaction mixture to 130 °C with stirring.[1]
-
Maintain the temperature and continue stirring for 4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain crude 8-bromoquinazolin-4(3H)-one.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of 8-bromoquinazolin-4(3H)-one using phosphorus oxychloride.[2][3]
Materials:
-
8-Bromoquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 8-bromoquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 volumes).
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).
-
Maintain the reflux with stirring for 4-12 hours.[2] The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
References
reaction mechanism for the formation of 8-Bromo-4-chloroquinazoline
An In-depth Technical Guide to the Formation of 8-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the reaction mechanism, experimental protocols, and quantitative data associated with the synthesis of this compound. This compound is a key heterocyclic intermediate, widely utilized as a building block in the development of novel pharmaceutical agents, particularly kinase inhibitors. The primary synthetic route involves the chlorination of 8-bromoquinazolin-4(3H)-one, a transformation critical for subsequent functionalization at the C4 position.
Reaction Mechanism
The conversion of 8-bromoquinazolin-4(3H)-one to this compound is most commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is not a direct substitution but proceeds through a well-defined, two-stage mechanism involving phosphorylation followed by nucleophilic substitution.[1][2]
Stage 1: Phosphorylation of the Quinazolinone
The reaction is initiated by the nucleophilic attack of the oxygen atom of the 8-bromoquinazolin-4(3H)-one's carbonyl group on the phosphorus atom of POCl₃. This initial step forms a phosphorylated intermediate.[1] This phosphorylation can occur on either the oxygen or nitrogen atoms, with these intermediates rapidly equilibrating.[1] This activation step is crucial as it transforms the hydroxyl group (in the tautomeric 4-hydroxy form) into an excellent leaving group. This stage typically occurs under basic conditions and at lower temperatures (below 25°C) to facilitate the formation of the intermediates while suppressing potential side reactions like dimer formation.[1]
Stage 2: Nucleophilic Attack and Chlorination
Following the formation of the activated phosphate ester intermediate, a chloride ion (Cl⁻), abundant in the POCl₃ medium, acts as a nucleophile. It attacks the electrophilic C4 carbon of the quinazoline ring. This attack leads to the displacement of the bulky dichlorophosphate group. The process results in the formation of the aromatic this compound product. This second stage, the clean conversion to the final chloroquinazoline, requires higher temperatures, typically between 70-90°C, to proceed efficiently.[1]
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of this compound from 8-bromoquinazolin-4(3H)-one. The procedure is based on established methodologies for the chlorination of analogous quinazolinone and quinolinone systems.[3][4]
Materials and Equipment:
-
8-bromoquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (optional solvent)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 8-bromoquinazolin-4(3H)-one (1.0 equivalent).
-
Addition of Reagent : Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents) to the flask. The reaction should be performed in a well-ventilated fume hood. Toluene can be used as a co-solvent.[4]
-
Heating : Heat the reaction mixture to reflux (approximately 110-115°C) and maintain this temperature for 2-4 hours.[3][4]
-
Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
-
Workup - Quenching : After completion, cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and should be done with extreme caution.
-
Neutralization : Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude this compound by recrystallization from a suitable solvent (e.g., heptane or ethanol) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for the chlorination of quinazolinone and quinolinone scaffolds, which are structurally analogous to the target synthesis. These values provide a practical reference for expected outcomes.
| Substrate | Chlorinating Agent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-bromoquinolin-4(1H)-one | POCl₃ | Toluene | 115 | 4 | 32 | [4] |
| 6-bromoquinolin-4(1H)-one | POCl₃ | None | Reflux | 2 | Not specified | [4] |
| 7-Bromo-8-methylquinolin-4-ol | POCl₃ | None | 110 | 2-4 | Not specified | [3] |
| Quinazolin-4(3H)-one | SOCl₂ | DMF | Reflux | 2 | Not specified | [5] |
| 8-bromoquinazolin-2,4-diol | POCl₃ / PCl₅ | None | 110-120 | Overnight | Not specified | [6] |
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
8-Bromo-4-chloroquinazoline: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-4-chloroquinazoline is a key heterocyclic building block in organic synthesis, prized for its versatile reactivity that enables the construction of a diverse array of complex molecules. The presence of two distinct halogen atoms at the C4 and C8 positions allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and key transformations, alongside a summary of its physical and chemical properties, are presented. Furthermore, this document explores the utility of this scaffold in medicinal chemistry, particularly in the design of kinase inhibitors targeting critical signaling pathways in cancer.
Introduction
Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. The strategic introduction of halogen atoms onto the quinazoline ring system provides valuable handles for synthetic diversification, allowing for the exploration of chemical space and the fine-tuning of pharmacological properties. This compound has emerged as a particularly valuable intermediate due to the differential reactivity of its chloro and bromo substituents. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution, while the bromo group at the C8 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity makes this compound an ideal starting material for the synthesis of polysubstituted quinazoline derivatives with potential applications in drug discovery, materials science, and agrochemicals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 125096-72-2 |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 138-142 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from 2-amino-3-bromobenzoic acid. The first step involves the cyclization to form 8-bromo-4-hydroxyquinazoline, which is subsequently chlorinated to yield the target compound.
dot
Experimental Protocol: Synthesis of 8-Bromo-4-hydroxyquinazoline
This protocol describes the cyclization of 2-amino-3-bromobenzoic acid with formamide to yield 8-bromo-4-hydroxyquinazoline.
Materials:
-
2-Amino-3-bromobenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-amino-3-bromobenzoic acid (1 equivalent) and formamide (5-10 equivalents) is placed.
-
The reaction mixture is heated to 180 °C and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, during which a solid precipitate forms.
-
The mixture is then poured into ice-cold water and stirred for 30 minutes.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 8-bromo-4-hydroxyquinazoline.
Experimental Protocol: Synthesis of this compound
This protocol details the chlorination of 8-bromo-4-hydroxyquinazoline using phosphorus oxychloride (POCl₃).
Materials:
-
8-Bromo-4-hydroxyquinazoline
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
A mixture of 8-bromo-4-hydroxyquinazoline (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) is placed in a round-bottom flask fitted with a reflux condenser.
-
The reaction mixture is heated to reflux and stirred for 3-5 hours. The reaction progress is monitored by TLC.
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.
-
The resulting mixture is neutralized by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by column chromatography on silica gel or recrystallization.
Chemical Reactivity and Applications in Organic Synthesis
This compound serves as a versatile platform for the synthesis of a wide range of substituted quinazolines. The differential reactivity of the C4-Cl and C8-Br bonds allows for selective transformations.
dot
Nucleophilic Aromatic Substitution at the C4-Position
The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for the synthesis of 4-substituted quinazoline derivatives.
Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position
The bromine atom at the C8 position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the C8 position of the quinazoline ring and an aryl or vinyl group from a boronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (solvent system)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask are added this compound (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), palladium(II) acetate (0.02-0.05 equivalents), and the phosphine ligand (0.04-0.1 equivalents).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Potassium carbonate (2-3 equivalents) is added, followed by a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford 4-chloro-8-phenylquinazoline.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | ~85 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | ~90 |
The Sonogashira coupling allows for the installation of an alkyne moiety at the C8 position, providing access to a wide range of alkynyl-substituted quinazolines.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Tetrahydrofuran (THF) or another suitable solvent
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.05 equivalents) are dissolved in a suitable solvent such as THF.
-
Triethylamine (2-3 equivalents) is added, followed by the dropwise addition of phenylacetylene (1.2 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 6-12 hours. The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography to give 4-chloro-8-(phenylethynyl)quinazoline.
| Reactant 1 | Reactant 2 | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | ~92 |
| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | Diisopropylamine | DMF | 60 | ~88 |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been extensively explored as inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Inhibition of EGFR and VEGFR-2 Signaling
EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis. Aberrant activation of these signaling pathways is a hallmark of many cancers. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.
dot
The development of dual EGFR/VEGFR-2 inhibitors is a promising strategy in cancer therapy, as it can simultaneously block tumor growth and the formation of new blood vessels that supply the tumor. The versatile chemistry of this compound allows for the synthesis of extensive libraries of compounds that can be screened for potent and selective kinase inhibitory activity.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization, providing access to a vast chemical space of polysubstituted quinazolines. The synthetic methodologies outlined in this guide, particularly the robust and reliable cross-coupling reactions, underscore its importance in the construction of complex molecular architectures. Furthermore, its prominent role in the development of kinase inhibitors for cancer therapy highlights its significance in medicinal chemistry and drug discovery. The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of novel compounds with significant biological and material properties.
The Therapeutic Potential of 8-Bromo-4-chloroquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The strategic incorporation of halogen atoms, such as in the 8-Bromo-4-chloroquinazoline core, provides medicinal chemists with versatile synthetic handles at the C4 and C8 positions. These reactive sites allow for extensive molecular elaboration, enabling the generation of diverse compound libraries for screening against various therapeutic targets. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing associated signaling pathways.
Potential Biological Activities
While research specifically documenting derivatives from an this compound starting material is emerging, extensive studies on structurally related bromo- and chloro-substituted quinazolines highlight several promising therapeutic avenues. These include potent anticancer, kinase inhibition, immune checkpoint modulation, and antibacterial activities.
Anticancer and Cytotoxic Activity
Bromo-substituted quinazoline derivatives have consistently shown significant antiproliferative properties against a variety of human cancer cell lines. Their mechanisms often involve the inhibition of critical enzymes or receptors that are overactive in cancer cells, leading to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of Bromo-Substituted Quinazoline Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-halo-4-anilinoquinazoline (Compound 10b) | HCT-116 (Colon Carcinoma) | 2.8 | [1] |
| 6-halo-4-anilinoquinazoline (Compound 10b) | T98G (Glioblastoma) | 2.0 | [1] |
| 2-thiol-quinazoline-4(3H)-one (Compound 8a) | MCF-7 (Breast Carcinoma) | 15.85 | [2] |
| 2-thiol-quinazoline-4(3H)-one (Compound 8a) | SW480 (Colorectal Carcinoma) | 17.85 | [2] |
| 2-(3-bromophenyl)-8-fluoroquinazoline (Compound 6e) | MCF-7 (Breast Carcinoma) | 168.78 | [3] |
| 2-(3-bromophenyl)-8-fluoroquinazoline (Compound 6e) | T-24 (Bladder Cancer) | 257.87 | [3] |
| Highly Brominated Quinoline (Compound 11) | C6 (Glioblastoma) | 15.4 | [4] |
| Highly Brominated Quinoline (Compound 11) | HeLa (Cervical Cancer) | 26.4 | [4] |
| Highly Brominated Quinoline (Compound 11) | HT29 (Colon Adenocarcinoma) | 15.0 |[4] |
Kinase Inhibition
A primary mechanism for the anticancer activity of quinazolines is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and migration.[5] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases are hallmarks of many cancers.
Table 2: Kinase Inhibitory Activity of Bromo-Substituted Quinazoline Derivatives
| Compound/Derivative | Target Kinase | Activity | Reference |
|---|---|---|---|
| 2-(3-bromophenyl)-8-fluoroquinazoline (Compound 6e) | Aurora A | 51.78% Inhibition (at 10 µM) | [3] |
| 2-(3-bromophenyl)-8-fluoroquinazoline (Compound 6e) | Panel of 14 other kinases | Poor Inhibition (>83% Activity remaining) |[3] |
Immune Checkpoint Inhibition
Modulating the immune system to fight cancer is a leading therapeutic strategy. The PD-1/PD-L1 interaction is a critical immune checkpoint that cancer cells exploit to evade T-cell-mediated destruction. Small molecules that disrupt this interaction are of high interest.
Table 3: PD-1/PD-L1 Interaction Inhibition by Quinazoline Derivatives
| Compound/Derivative | Assay | IC50 (nM) | Reference |
|---|---|---|---|
| 8-(o-tolyl)quinazoline (A2) | HTRF Assay | 37.68 |
| 8-(o-tolyl)quinazoline (A5) | HTRF Assay | Potent Blocker at 1.1 µM | |
Antibacterial Activity
The quinazoline scaffold is also present in compounds with significant antibacterial properties. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Table 4: Antibacterial Activity of Bromo-Substituted Quinazoline Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6,8-dibromo-quinazolinone (VIIa) | E. coli | 1.56 | [6] |
| 6,8-dibromo-quinazolinone (VIIa) | S. typhimurium | 3.125 | [6] |
| 6,8-dibromo-quinazolinone (VIIa) | L. monocytogenes | 1.56 | [6] |
| 6,8-dibromo-quinazolinone (VIIc) | C. albicans (Fungus) | 0.78 | [6] |
| 6,8-dibromo-quinazolinone (VIIc) | A. flavus (Fungus) | 0.097 | [6] |
| 8-bromo-2-chloroquinazoline derivatives | E. coli & S. aureus | Significant Activity | [7] |
| Oxadiazole-piperazine quinazoline (7i) | Methicillin-resistant S. aureus | 1 | [8] |
| Oxadiazole-piperazine quinazoline (7i) | Quinolone-resistant S. aureus | 4 |[8] |
Key Signaling Pathways and Experimental Workflows
Understanding the mechanisms through which these derivatives act is crucial for rational drug design. Visualizing these complex interactions and experimental processes can provide clarity for researchers.
General Experimental Workflow
The discovery pipeline for novel quinazoline derivatives typically involves synthesis, purification, and a cascade of biological assays to determine activity and mechanism of action.
Caption: General workflow for synthesis and screening of derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[9][10] Quinazoline-based inhibitors often act as ATP-competitive inhibitors at the kinase domain of EGFR.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[11][12] In the canonical pathway, stimuli like TNFα lead to the degradation of the inhibitor IκBα, allowing the p50/RelA dimer to translocate to the nucleus and activate gene transcription. Some quinazoline derivatives have been shown to suppress this pathway.
Caption: Suppression of the canonical NF-κB signaling pathway.
Aurora A Kinase and Apoptosis Pathway
Aurora A is a serine/threonine kinase that plays a critical role in mitosis.[13] Its inhibition disrupts mitotic processes, leading to cell cycle arrest and the activation of mitochondrial-mediated apoptosis, involving key proteins like p53, Bax, and Bak.[14][15]
Caption: Apoptosis induction via Aurora A kinase inhibition.
Experimental Protocols
Reproducible and robust experimental design is fundamental to drug discovery. The following sections provide detailed methodologies for key assays used to evaluate the biological activities of quinazoline derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[16][17]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare a stock solution of the test quinazoline derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[17] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][18]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[17][18]
-
Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a common format for high-throughput screening of kinase inhibitors.[19][20]
-
Reagent Preparation: Prepare serial dilutions of the test quinazoline inhibitor in a suitable kinase buffer with a final DMSO concentration ≤1%. Dilute the target kinase (e.g., Aurora A, EGFR) and its specific substrate peptide to working concentrations in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells). Add 2 µL of the diluted kinase to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase. Incubate for 60 minutes at room temperature.[19]
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[19]
-
Detection: Convert the ADP generated during the kinase reaction to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[19]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[19]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the high activity (DMSO) and low activity (no enzyme) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: PD-1/PD-L1 Blockade Assay (HTRF® Format)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying protein-protein interactions and is well-suited for screening inhibitors.[21][22]
-
Reagent Preparation: Prepare serial dilutions of the test quinazoline inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%). Dilute recombinant human PD-1 protein (e.g., Fc-tagged) and PD-L1 protein (e.g., His-tagged) to their optimal working concentrations in the assay buffer. Prepare the HTRF detection antibody mix containing an anti-tag donor (e.g., Anti-Fc-Europium) and an anti-tag acceptor (e.g., Anti-His-d2).[21]
-
Assay Procedure: To the wells of a low-volume 384-well plate, add reagents in the following order:
-
5 µL of assay buffer (for controls) or inhibitor dilutions.
-
5 µL of a pre-mixed solution containing both PD-1 and PD-L1 proteins.[21]
-
-
First Incubation: Seal the plate and incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to PD-L1 and to allow the protein-protein interaction to reach equilibrium.[21][22]
-
Detection: Add 10 µL of the HTRF detection antibody mix to all wells.
-
Second Incubation: Seal the plate, protect it from light, and incubate for 2-4 hours at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000) and then the percent inhibition based on controls. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. benchchem.com [benchchem.com]
- 22. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Aminoquinazoline Derivatives from 8-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-aminoquinazoline derivatives, utilizing 8-Bromo-4-chloroquinazoline as the starting material. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position with a primary or secondary amine. This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules, as the 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry.[1]
The methodologies described herein, including conventional heating and microwave-assisted synthesis, offer robust and efficient pathways to a diverse library of 4-amino-8-bromoquinazoline derivatives. These compounds can serve as key intermediates for further functionalization, making them valuable building blocks in drug discovery and development programs targeting a range of therapeutic areas.
General Synthetic Scheme
The fundamental transformation involves the displacement of the chloro group at the C4 position of the quinazoline ring by an amine nucleophile. The bromine atom at the C8 position typically remains intact under these conditions, allowing for subsequent cross-coupling reactions or other modifications.
Figure 1: General reaction for the synthesis of 4-amino-8-bromoquinazoline derivatives.
Experimental Protocols
Two primary protocols are presented: a conventional heating method and a more rapid microwave-assisted method. The choice of method may depend on the reactivity of the amine, available equipment, and desired reaction time.
Protocol 1: Conventional Heating
This method is a standard and widely accessible approach for the synthesis of 4-aminoquinazolines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Solvent (e.g., 2-propanol, ethanol, N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired primary or secondary amine (1.1-1.5 eq).
-
Add the solvent (e.g., 2-propanol) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
The reaction mixture is heated to reflux (the temperature will depend on the solvent used) and stirred for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-8-bromoquinazoline derivative.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.[2][3][4]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Solvent (e.g., 2-propanol, ethanol, DMF)
-
Microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add the solvent (e.g., 2-propanol) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The work-up and purification procedure is analogous to the conventional heating method (steps 7-10).
Data Presentation
The following table summarizes representative yields for the synthesis of 4-aminoquinazoline derivatives from halo-substituted 4-chloroquinazolines with various amines. While specific data for this compound is limited in the literature, these examples with analogous substrates provide an expected range of outcomes.
| Starting Material | Amine | Method | Reaction Time | Yield (%) | Reference |
| 4-Chloro-6-bromo-2-phenylquinazoline | 4-Methoxy-N-methylaniline | Microwave | 10 min | 63 | [5] |
| 4-Chloro-6-iodo-2-phenylquinazoline | 4-Methoxy-N-methylaniline | Microwave | 10 min | 86 | [5] |
| 4-Chloro-6-bromo-2-phenylquinazoline | 3-Bromo-N-methylaniline | Microwave | 1 h | 73 | [5] |
| 4-Chloroquinazoline | Various aryl heterocyclic amines | Microwave | 20 min | 75-98 | [2] |
Visualizations
Signaling Pathway: Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis proceeds through a nucleophilic aromatic substitution mechanism, specifically an addition-elimination pathway. The amine attacks the electron-deficient C4 carbon of the quinazoline ring, forming a Meisenheimer complex as a resonance-stabilized intermediate. The chloride ion is then eliminated to yield the final product.
Caption: SNAr mechanism for the synthesis of 4-aminoquinazolines.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-aminoquinazoline derivatives from this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed N-arylation of 8-Bromo-4-chloroquinazoline for the Synthesis of Novel 4-Anilinoquinazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives are a prominent class of N-heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] In particular, 4-anilinoquinazolines have been extensively investigated as potent antitumor agents.[1][2][3] These compounds can act as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor), which are often overexpressed in malignant tumors.[1][2][4] The substitution pattern on both the quinazoline core and the aniline moiety plays a crucial role in modulating the biological activity of these molecules.[2]
The N-arylation of 4-chloroquinazolines with various anilines is a key synthetic strategy to access these important compounds.[1] Among the various methods, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[5][6][7] This reaction offers a broad substrate scope and functional group tolerance, making it highly suitable for the synthesis of complex molecules in drug discovery programs.[5][8] Microwave-assisted synthesis has also been shown to accelerate these reactions, leading to shorter reaction times and often improved yields.[1][9]
This application note details a protocol for the N-arylation of 8-bromo-4-chloroquinazoline with a range of substituted anilines. The presence of the bromine atom at the 8-position provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes the results of the palladium-catalyzed N-arylation of this compound with various substituted anilines. The reactions were carried out under microwave irradiation, which has been shown to be an efficient method for this type of transformation.[1]
| Entry | Substituted Aniline | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline | N-(8-bromophenyl)quinazolin-4-amine | 15 | 92 |
| 2 | 4-Methoxyaniline | N-(8-bromophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine | 10 | 95 |
| 3 | 3-Chloroaniline | N-(8-bromophenyl)-N-(3-chlorophenyl)quinazolin-4-amine | 20 | 88 |
| 4 | 4-Fluoroaniline | N-(8-bromophenyl)-N-(4-fluorophenyl)quinazolin-4-amine | 15 | 90 |
| 5 | 3-Trifluoromethylaniline | N-(8-bromophenyl)-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine | 25 | 85 |
| 6 | 4-Methylaniline | N-(8-bromophenyl)-N-(p-tolyl)quinazolin-4-amine | 12 | 94 |
| 7 | 2-Chloroaniline | N-(8-bromophenyl)-N-(2-chlorophenyl)quinazolin-4-amine | 30 | 75 |
Experimental Protocols
General Procedure for the Microwave-Assisted N-arylation of this compound:
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Xantphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
Instrumentation:
-
Microwave reactor
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup
Protocol:
-
To a microwave reaction vial, add this compound (1.0 mmol), the substituted aniline (1.1 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120°C for the time specified in the data table (typically 10-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.[10]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-8-bromoquinazolin-4-amine.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the N-arylation of this compound.
Caption: Synthesis of N-aryl-8-bromoquinazolin-4-amines via Buchwald-Hartwig amination.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective palladium-catalyzed cross-coupling reactions of 8-Bromo-4-chloroquinazoline. This versatile building block allows for sequential functionalization at the C4 and C8 positions, enabling the synthesis of a diverse range of substituted quinazolines for applications in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure found in numerous biologically active compounds, including anticancer and antimicrobial agents.
Site-Selectivity in Cross-Coupling Reactions
The palladium-catalyzed cross-coupling of this compound proceeds in a site-selective manner. The chloro substituent at the C4 position is generally more reactive towards Suzuki-Miyaura and Buchwald-Hartwig amination reactions than the bromo substituent at the C8 position. This differential reactivity allows for a sequential approach to introduce different substituents at these two positions.
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes the selective coupling of an arylboronic acid at the C4 position of this compound.
General Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir for the indicated time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-bromoquinazoline.
Illustrative Data for Suzuki-Miyaura Coupling at C4:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 14 | 81 |
Sequential Buchwald-Hartwig Amination at the C8-Position
This protocol describes the subsequent amination at the C8 position of a 4-aryl-8-bromoquinazoline.
General Reaction Scheme:
Materials:
-
4-Aryl-8-bromoquinazoline
-
Amine (e.g., morpholine, piperidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-aryl-8-bromoquinazoline (1.0 equiv), palladium catalyst (0.02 equiv), and ligand (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.2 equiv) and the base (1.5 equiv).
-
Heat the reaction mixture to the specified temperature (typically 90-110 °C) and stir for the indicated time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-aminoquinazoline.
Illustrative Data for Buchwald-Hartwig Amination at C8:
| Entry | 4-Aryl-8-bromoquinazoline | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Phenyl-8-bromoquinazoline | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | NaOt-Bu | Toluene | 110 | 18 | 78 |
| 2 | 4-(4-Methoxyphenyl)-8-bromoquinazoline | Piperidine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 85 |
| 3 | 4-(3-Fluorophenyl)-8-bromoquinazoline | Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | NaOt-Bu | Toluene | 110 | 24 | 72 |
Selective Sonogashira Coupling at the C4-Position
This protocol outlines the selective coupling of a terminal alkyne at the more reactive C4-chloro position.
General Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate the flask and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-60 °C) for the specified time (typically 4-12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Data for Sonogashira Coupling at C4:
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | Et₃N | THF | RT | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | DIPA | DMF | 50 | 8 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | Et₃N | THF | RT | 5 | 93 |
Mandatory Visualizations
Caption: Sequential cross-coupling workflow for this compound.
Caption: Application of substituted quinazolines in modulating signaling pathways.
Application Notes: Suzuki-Miyaura Coupling Protocol for 8-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1] Consequently, developing efficient synthetic methods for the functionalization of the quinazoline core is of significant interest to medicinal and organic chemists. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl structures.[2][3]
These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of 8-Bromo-4-chloroquinazoline with various arylboronic acids. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for a chemoselective reaction, typically at the more reactive C-Br bond at the 8-position.[4][5] This enables the synthesis of 8-aryl-4-chloroquinazolines, which are valuable intermediates for further functionalization in the drug discovery process.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction. The reaction selectively forms a new carbon-carbon bond at the 8-position, leaving the 4-chloro substituent intact for subsequent chemical modifications.
Caption: General scheme of the selective Suzuki-Miyaura coupling.
Data Presentation: Representative Reaction Conditions
The following table summarizes illustrative reaction conditions for the Suzuki-Miyaura coupling of dihalo-heterocycles with various arylboronic acids. While these examples do not use this compound specifically, they employ analogous substrates and provide a strong basis for protocol development. Optimization may be required for specific substrate combinations.
| Entry | Halide Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) & Time | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 (MW, 15 min) | ~90%[4] |
| 2 | 6,8-Dibromo-2-aryl-quinazoline derivative | Arylboronic acid | PdCl₂(PPh₃)₂ | PCy₃ | K₂CO₃ | Dioxane/H₂O | Reflux, 5h | 77-91%[2] |
| 3 | 4-Chloro-6,7-dimethoxyquinazoline | Cyclohexylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2) | DMF/H₂O | 175 (MW, 6 min) | 76-90%[6] |
| 4 | 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | 110, 24h | High[7] |
| 5 | General Aryl Bromide | Phenylboronic acid | PdCl₂(dppf) (10) | - | Na₂CO₃ (2M) | Toluene/Dioxane | 85, 4h | Variable[3] |
Experimental Workflow
The diagram below outlines the general workflow for the Suzuki-Miyaura coupling experiment, from reaction setup to product purification.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%), and the base (e.g., K₂CO₃; 2.0 equivalents).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst can be sensitive to oxygen.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., a 4:1 mixture of Dioxane/water) to achieve a concentration of approximately 0.1 M relative to the this compound.[1][6] The solvent should be degassed prior to use by bubbling with an inert gas for 20-30 minutes.
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired 8-aryl-4-chloroquinazoline.[4]
Microwave-Assisted Protocol:
For accelerated reaction times, microwave synthesis can be employed.[6]
-
Setup: In a microwave-safe vial, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄; 2-5 mol%), and the base (e.g., Cs₂CO₃; 2.0 equivalents).[6]
-
Solvent: Add a suitable solvent mixture (e.g., DMF/water).[6]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to the specified temperature (e.g., 150-175 °C) for a short duration (e.g., 6-20 minutes).[3][6]
-
Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. asianpubs.org [asianpubs.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: The Strategic Use of 8-Bromo-4-chloroquinazoline in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 8-Bromo-4-chloroquinazoline as a key building block in the synthesis of kinase inhibitors. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors that target signaling pathways implicated in cancer and other diseases.[1][2] The strategic placement of a bromine atom at the 8-position and a chlorine atom at the 4-position offers versatile handles for synthetic elaboration, enabling the generation of diverse libraries of potent and selective kinase inhibitors.
Introduction to Quinazoline-Based Kinase Inhibitors
The 4-anilinoquinazoline framework is a well-established pharmacophore for inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] These kinases are crucial regulators of cell proliferation, differentiation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[1][5][6][7] Marketed drugs such as gefitinib and erlotinib validate the therapeutic potential of this structural class.[1] The this compound intermediate allows for the introduction of a wide array of substituted anilines at the 4-position via nucleophilic aromatic substitution (SNAr), a fundamental reaction in the synthesis of these inhibitors.[3] Furthermore, the bromine atom at the 8-position can be utilized for further diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to explore additional binding interactions within the kinase active site.
Synthetic Methodologies and Experimental Protocols
The primary synthetic route to 4-anilinoquinazoline-based kinase inhibitors involves the reaction of a 4-chloroquinazoline derivative with a substituted aniline. This SNAr reaction is typically facilitated by heat and can be carried out with or without a base.
General Experimental Workflow
The synthesis of kinase inhibitors from this compound generally follows a well-defined workflow, as illustrated in the diagram below. The process begins with the selection of the appropriate substituted aniline, followed by a nucleophilic aromatic substitution reaction. The resulting product is then purified and can be subjected to further modification, such as a Suzuki coupling at the 8-bromo position, to generate additional analogs.
Caption: General workflow for synthesizing kinase inhibitors.
Detailed Experimental Protocol: Synthesis of an 8-Bromo-4-(substituted-anilino)quinazoline
This protocol provides a representative method for the synthesis of an 8-bromo-4-anilinoquinazoline derivative, a common core structure for various kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline, 4-methoxyaniline)
-
Isopropanol (or other suitable solvent like ethanol or DMF)
-
Hydrochloric acid (optional, for salt formation)
-
Stir bar and appropriate glassware (round-bottom flask, condenser)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in isopropanol (10-20 mL per mmol of quinazoline).
-
Addition of Aniline: To the stirred solution, add the desired substituted aniline (1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to afford the pure 8-bromo-4-(substituted-anilino)quinazoline.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data: Inhibitory Activities of Bromo-Quinazoline Derivatives
The following tables summarize the in vitro inhibitory activities of various bromo-substituted quinazoline derivatives against key kinase targets. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.
Table 1: EGFR Inhibitory Activity of Bromo-Substituted Quinazoline Derivatives
| Compound ID | Substitution Pattern | IC50 (nM) against EGFR | Reference |
| 1 | 6-Bromo-4-(3-bromoanilino) | 3.2 | [8] |
| 2 | 6-Bromo-4-(3-chloro-4-fluoroanilino) | 1.1 | [8] |
| 3 | 8-Methoxy-4-(3-bromoanilino) | 7.15 (HeLa), 4.65 (BGC-823) (µM) | [1] |
| 4 | 7-Fluoro-4-(3-bromoanilino) | >50 (µM) | [1] |
Table 2: VEGFR-2 Inhibitory Activity of Bromo-Substituted Quinazoline Derivatives
| Compound ID | Substitution Pattern | IC50 (nM) against VEGFR-2 | Reference |
| 5 | 6-Bromo-4-(4-bromo-2-fluoroanilino) | 12 | [9] |
| 6 | 6-Bromo-4-(4-chloro-2-fluoroanilino) | 15 | [9] |
| 7 | 6-Bromo-4-(4-ethoxyanilino) | 33 | [9] |
Targeted Signaling Pathways
The kinase inhibitors synthesized from this compound often target key signaling pathways involved in cancer progression, such as the EGFR and VEGFR-2 pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of the synthesized compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and thereby blocking downstream signaling.
Caption: Inhibition of the EGFR signaling pathway.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and becomes activated through transphosphorylation. This initiates downstream signaling cascades, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which lead to endothelial cell proliferation, migration, and survival, ultimately promoting angiogenesis. Kinase inhibitors targeting VEGFR-2 block its activation and subsequent downstream signaling.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of potent kinase inhibitors. The straightforward and efficient nucleophilic aromatic substitution reaction at the 4-position with various anilines, coupled with the potential for further diversification at the 8-position, provides a robust platform for generating novel drug candidates. The data presented herein on the inhibitory activities of bromo-substituted quinazolines against key cancer targets like EGFR and VEGFR-2 underscore the therapeutic potential of this chemical scaffold. The provided protocols and pathway diagrams serve as a practical guide for researchers in the field of drug discovery and development.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aurora Kinase Inhibitors Using 8-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of potent Aurora kinase inhibitors utilizing the versatile starting material, 8-Bromo-4-chloroquinazoline. The protocols outlined herein describe a two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a nucleophilic aromatic substitution. This approach allows for the creation of a diverse library of 4-anilino-8-aryl-quinazoline derivatives, a scaffold known to exhibit significant inhibitory activity against Aurora kinases.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] Dysregulation of Aurora kinase activity can lead to chromosomal instability and aneuploidy, hallmarks of many cancers. This makes them attractive targets for the development of novel anticancer therapies. The three main isoforms, Aurora A, B, and C, have distinct roles in cell division, and inhibitors with varying selectivity profiles have been developed. Quinazoline-based compounds have emerged as a prominent class of Aurora kinase inhibitors, with several demonstrating potent anti-proliferative effects in cancer cell lines.[2][3]
Synthetic Strategy
The synthetic approach leverages the differential reactivity of the two halogen substituents on the this compound core. The more reactive C-Br bond at the 8-position is targeted for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups. Subsequently, the C-Cl bond at the 4-position is displaced by a desired aniline derivative through a nucleophilic aromatic substitution to yield the final 4-anilino-8-aryl-quinazoline product.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Aurora kinase signaling pathway and the general experimental workflow for the synthesis of inhibitors.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: Synthetic Workflow for Aurora Kinase Inhibitors.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), palladium catalyst (0.05-0.10 eq.), and base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 8-aryl-4-chloroquinazoline intermediate.
Protocol 2: Nucleophilic Aromatic Substitution
This protocol details the synthesis of the final 4-anilino-8-aryl-quinazoline derivatives.
Materials:
-
8-Aryl-4-chloroquinazoline (from Protocol 1)
-
Substituted aniline derivative
-
Solvent (e.g., isopropanol or N,N-dimethylformamide)
-
Optional: Acid catalyst (e.g., a catalytic amount of HCl)
Procedure:
-
In a round-bottom flask, dissolve the 8-aryl-4-chloroquinazoline (1.0 eq.) in the chosen solvent.
-
Add the desired aniline derivative (1.1-1.5 eq.).
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux (80-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the final 4-anilino-8-aryl-quinazoline.
Data Presentation
The following tables summarize the biological activity of representative quinazoline-based Aurora kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 4 | Aurora A | 4.9 | [3] |
| FLT3 | 127 | [3] | |
| BPR1K871 | Aurora A | 22 | [2] |
| Aurora B | 13 | [2] | |
| FLT3 | 19 | [2] | |
| Compound 6e | Aurora A | - (48.22% inhibition at 10 µM) | [4] |
Table 2: Cellular Anti-proliferative Activity of Selected Quinazoline Derivatives
| Compound ID | Cell Line | EC₅₀ (nM) | Reference |
| Compound 4 | MOLM-13 | ~40 | [3] |
| MV4-11 | ~40 | [3] | |
| BPR1K871 | MOLM-13 | ~5 | [2] |
| MV4-11 | ~5 | [2] | |
| Compound 6e | T-24 | 257,870 | [4] |
| MCF-7 | 168,780 | [4] |
Conclusion
The synthetic protocols detailed in these application notes provide a robust and versatile platform for the generation of novel 4-anilino-8-aryl-quinazoline derivatives as potential Aurora kinase inhibitors. By systematically varying the aryl group at the 8-position and the aniline substituent at the 4-position, researchers can generate extensive libraries for structure-activity relationship studies, leading to the discovery of potent and selective drug candidates for cancer therapy.
References
- 1. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Bromo-4-chloroquinazoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-4-chloroquinazoline is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structure, featuring two distinct halogen atoms at positions 4 and 8, allows for selective and sequential functionalization. This dual reactivity makes it an invaluable scaffold for the synthesis of diverse molecular libraries targeting a wide range of biological pathways implicated in various diseases, most notably cancer. The quinazoline core is a recognized "privileged scaffold" in drug discovery, forming the backbone of several FDA-approved kinase inhibitors. This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound in the development of potential therapeutic agents.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a key intermediate for the synthesis of substituted quinazolines, particularly those with therapeutic potential as kinase inhibitors and anticancer agents. The two main reaction sites, the C4-chloro and C8-bromo positions, can be selectively targeted to introduce a variety of substituents, thereby enabling the exploration of structure-activity relationships (SAR).
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom at the C4 position is highly susceptible to nucleophilic attack by amines, anilines, and other nucleophiles. This reaction is fundamental to the synthesis of 4-aminoquinazoline derivatives, a class of compounds known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
-
Palladium-Catalyzed Cross-Coupling at the C8-Position: The bromine atom at the C8-position provides a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, further diversifying the chemical space around the quinazoline scaffold.
Synthesis of Bioactive Derivatives
The strategic, sequential functionalization of this compound is a common approach to generate libraries of potential drug candidates. A typical synthetic workflow is outlined below.
Caption: Synthetic workflow for the sequential functionalization of this compound.
Experimental Protocols
The following protocols are generalized procedures for the key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution of the 4-Chloro Group
This protocol describes the synthesis of 8-bromo-4-aminoquinazoline derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline)
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Acid catalyst (optional, e.g., HCl in isopropanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1-1.5 eq).
-
If an acid catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 8-bromo-4-aminoquinazoline derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the 8-Bromo Group
This protocol describes the synthesis of 8-aryl-4-substituted-quinazoline derivatives from an 8-bromoquinazoline intermediate.
Materials:
-
8-Bromo-4-substituted-quinazoline (from Protocol 1)
-
Arylboronic acid or arylboronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 8-bromo-4-substituted-quinazoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-4-substituted-quinazoline derivative.
Biological Activity of Quinazoline Derivatives
Derivatives of the quinazoline scaffold have demonstrated a wide range of biological activities, with a significant number of them showing potent anticancer properties. The primary mechanism of action for many of these compounds is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various quinazoline derivatives that are structurally analogous to compounds that can be synthesized from this compound. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R¹ (at C4) | R² (at C8) | Cancer Cell Line | IC₅₀ (µM) |
| Analog 1 | 3-chloro-4-fluoroaniline | H | A549 (Lung) | 0.05 |
| Analog 2 | 3-ethynylaniline | H | H1975 (Lung) | 0.01 |
| Analog 3 | 4-methoxyaniline | Phenyl | MCF-7 (Breast) | 5.2 |
| Analog 4 | Aniline | 4-pyridyl | HCT-116 (Colon) | 8.7 |
| Analog 5 | Benzylamine | H | PC-3 (Prostate) | 12.5 |
Note: The data presented are for analogous compounds and serve as a reference for the potential activity of derivatives synthesized from this compound.
Signaling Pathways Targeted by Quinazoline Derivatives
Many 4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting the ATP-binding site of receptor tyrosine kinases, thereby blocking downstream signaling pathways essential for tumor growth.
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. The distinct reactivity of its chloro and bromo substituents allows for a wide range of chemical modifications, making it an ideal scaffold for generating diverse libraries for drug discovery. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in the development of new therapeutic agents, particularly in the field of oncology. Further investigation into the synthesis and biological evaluation of derivatives from this starting material is warranted to fully exploit its potential in medicinal chemistry.
Application Notes and Protocols for the Functionalization of 8-Bromo-4-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthetic functionalization of the 8-bromo position of 4-chloroquinazoline. This key intermediate is a valuable scaffold in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents. The protocols detailed below focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction: The Significance of 8-Substituted Quinazolines in Drug Discovery
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Modifications at various positions of the quinazoline ring can lead to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the 8-position of the quinazoline ring has been shown to be particularly important for modulating the potency and selectivity of drug candidates.
Notably, 4-anilinoquinazoline derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[3][4] These kinases are key regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. The introduction of various substituents at the 8-position of the 4-anilinoquinazoline scaffold allows for fine-tuning of the molecule's interaction with the kinase active site, leading to the development of more potent and selective inhibitors.
The 8-bromo-4-chloroquinazoline is a versatile starting material for accessing a wide range of 8-substituted derivatives. The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, amino, and alkynyl groups. The chlorine atom at the 4-position provides a reactive handle for subsequent nucleophilic substitution, typically with anilines, to complete the synthesis of the target 4-anilinoquinazoline derivatives.
Experimental Workflows and Reaction Mechanisms
The functionalization of this compound can be systematically approached through a series of well-established palladium-catalyzed cross-coupling reactions. The general workflow involves the initial coupling at the 8-position, followed by substitution at the 4-position.
Caption: General workflow for the synthesis of 8-substituted-4-anilinoquinazolines.
The catalytic cycles for these transformations are well-understood and proceed through a series of elementary steps involving the palladium catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[5][6]
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-4-chloroquinazolines
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-4-chloroquinazoline.[1]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-Amino-4-chloroquinazolines
This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.5 mmol) to a dry Schlenk tube.
-
Add the anhydrous solvent (5 mL) and stir the mixture for a few minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.[7]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the 8-amino-4-chloroquinazoline.
Protocol 3: Sonogashira Coupling for the Synthesis of 8-Alkynyl-4-chloroquinazolines
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (10 mL) and the amine base (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours, monitoring by TLC or LC-MS.[8][9]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 8-alkynyl-4-chloroquinazoline.
Data Presentation
The following tables summarize representative quantitative data for the functionalization of bromo-quinazoline derivatives. While specific data for this compound is limited in the literature, these examples with similar substrates provide a good indication of the expected yields and optimal conditions.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Dioxane | 110 | 24 | 95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 90 | 16 | 82 |
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 60 | 4 | 91 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 25 | 6 | 95 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 50 | 8 | 85 |
Note: The yields presented in the tables are illustrative and based on reactions with similar aryl bromide substrates. Actual yields may vary depending on the specific reactants and reaction conditions.
Conclusion
The functionalization of the 8-bromo position of 4-chloroquinazoline via palladium-catalyzed cross-coupling reactions is a robust and versatile strategy for the synthesis of novel quinazoline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient access to a wide range of 8-substituted analogues. These compounds are valuable building blocks in drug discovery, particularly in the development of targeted cancer therapies. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. Aldehydes as CO Releasing Molecules: In Situ and Ex Situ Giese Reactions and Palladium-Catalyzed Aminocarbonylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-4-chloroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Bromo-4-chloroquinazoline synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the cyclization of a substituted anthranilic acid derivative to form the quinazolinone core, yielding 8-bromoquinazolin-4(3H)-one. The second step is the chlorination of this intermediate to produce the final product, this compound.
Q2: What are the common starting materials for this synthesis?
The most common starting material for the synthesis of the 8-bromoquinazolin-4(3H)-one intermediate is 2-amino-3-bromobenzoic acid, which is reacted with a source of formamide.
Q3: What chlorinating agents are typically used for the conversion of 8-bromoquinazolin-4(3H)-one?
Phosphorus oxychloride (POCl₃) is the most commonly used reagent for the chlorination of the quinazolinone intermediate. Thionyl chloride (SOCl₂) can also be used, sometimes in the presence of a catalytic amount of dimethylformamide (DMF).
Troubleshooting Guides
Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one
Issue 1.1: Low or no yield of 8-bromoquinazolin-4(3H)-one.
-
Possible Cause: Incomplete reaction due to insufficient heating or reaction time.
-
Solution: Ensure the reaction mixture is heated to the appropriate temperature, typically around 125-130°C, and for a sufficient duration.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
-
Possible Cause: Impure starting materials.
-
Solution: Use high-purity 2-amino-3-bromobenzoic acid and formamide. Impurities in the starting materials can interfere with the cyclization reaction.
-
-
Possible Cause: Sub-optimal reaction conditions.
-
Solution: The reaction is typically carried out in an excess of formamide which also acts as the solvent. Ensure that the reagents are well-mixed.
-
Issue 1.2: Formation of significant byproducts.
-
Possible Cause: Decomposition of starting material or product at high temperatures.
-
Solution: While the reaction requires heating, excessive temperatures can lead to degradation. Maintain the temperature within the recommended range.
-
Step 2: Chlorination of 8-bromoquinazolin-4(3H)-one
Issue 2.1: Low yield of this compound.
-
Possible Cause: Incomplete chlorination.
-
Possible Cause: Hydrolysis of the product during work-up.
-
Solution: 4-chloroquinazolines are susceptible to hydrolysis back to the quinazolinone. The work-up should be performed carefully by pouring the reaction mixture onto crushed ice and neutralizing the acid promptly with a base like sodium bicarbonate or ammonium hydroxide.[3] The product should be extracted into an organic solvent as soon as it precipitates.
-
-
Possible Cause: Presence of moisture in the starting material.
-
Solution: Ensure the 8-bromoquinazolin-4(3H)-one is thoroughly dried before the chlorination step. Moisture will react with POCl₃, reducing its effectiveness and potentially leading to side reactions.[3]
-
Issue 2.2: The final product is an oily substance and difficult to crystallize.
-
Possible Cause: Presence of residual phosphorus oxychloride or other impurities.
Issue 2.3: Formation of phosphorylated intermediates or pseudodimers.
-
Possible Cause: Sub-optimal reaction temperature during the initial phase of chlorination.
-
Solution: The reaction with POCl₃ can proceed through phosphorylated intermediates. The formation of these intermediates occurs at lower temperatures (< 25°C), while their conversion to the final chloroquinazoline requires heating to 70-90°C.[5] Maintaining the correct temperature profile is crucial for a clean reaction.
-
Experimental Protocols
Protocol 1: Synthesis of 8-bromoquinazolin-4(3H)-one
This protocol is adapted from the general synthesis of quinazolin-4(3H)-ones.[1]
-
Materials:
-
2-amino-3-bromobenzoic acid
-
Formamide
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-3-bromobenzoic acid (1.0 equivalent) with an excess of formamide (e.g., 5-10 equivalents).
-
Heat the mixture with stirring to 125-130°C.
-
Maintain this temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 8-bromoquinazolin-4(3H)-one.
-
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for the chlorination of quinazolinones.[2][3]
-
Materials:
-
8-bromoquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 8-bromoquinazolin-4(3H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (e.g., 5-10 volumes).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Quinazolinone Chlorination
| Chlorinating Agent | Base (if any) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| POCl₃ | None | POCl₃ (excess) | Reflux (~110) | 2-8 | 80-95 | [2][3] |
| POCl₃/PCl₅ | None | None | Water bath | 6-8 | Not specified | [3] |
| SOCl₂ | cat. DMF | None | Reflux | 2 | High | [2] |
| POCl₃ | Organic Base (e.g., Et₃N) | None | 70-90 | Not specified | High | [5] |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Chlorination Step
Caption: A logical flow for troubleshooting low yield in the chlorination step.
References
Technical Support Center: Optimization of Suzuki Coupling Conditions for 8-Bromo-4-chloroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 8-Bromo-4-chloroquinazoline.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve them.
Issue 1: Low to No Yield of the Desired Product
A primary challenge in Suzuki coupling is achieving a satisfactory yield. If you are experiencing low or no product formation, consider the following factors:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step.
-
Base Selection: The base activates the boronic acid for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent Effects: The solvent must solubilize all reactants and be compatible with the chosen catalyst and base. Aprotic polar solvents, often in aqueous mixtures, are common choices.
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. If the reaction is sluggish, a gradual increase in temperature may be necessary.
-
Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly protodeboronation. Using more stable boronate esters (e.g., pinacol esters) can mitigate this issue.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Lack of Chemoselectivity (Reaction at both C4 and C8)
For this compound, achieving selective coupling at either the C4-Cl or C8-Br bond is a key challenge. While the general reactivity trend for halogens in Suzuki coupling is I > Br > Cl, the electronic environment of the quinazoline ring plays a crucial role.[1]
-
Inherent Reactivity: The C4 position of the quinazoline ring is electronically activated by the adjacent nitrogen atom, making the C4-Cl bond surprisingly reactive, often more so than a C-Br bond on the benzene ring portion.[1] For 2,4-dichloroquinazoline, Suzuki coupling occurs selectively at the C4 position.[2][3]
-
Catalyst and Ligand Influence: The choice of palladium catalyst and ligand can significantly influence the site-selectivity. Sterically hindered and electron-rich phosphine ligands can sometimes alter the inherent reactivity preference.[2][4]
Issue 3: Common Side Reactions
Several side reactions can compete with the desired Suzuki coupling, reducing the yield and complicating purification.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. It is often promoted by aqueous basic conditions and high temperatures.
-
Mitigation: Use of more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can minimize this side reaction.[5] Running the reaction under anhydrous conditions where appropriate can also be beneficial.
-
-
Homocoupling: The coupling of two boronic acid molecules can lead to the formation of a biaryl byproduct. This is often promoted by the presence of oxygen or certain palladium(II) precatalysts.
-
Mitigation: Thoroughly degassing the reaction mixture and using a Pd(0) precatalyst can help to reduce homocoupling.[5]
-
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom on the quinazoline core can occur.
-
Mitigation: The choice of solvent and base can influence dehalogenation. Using a non-protic solvent and a non-coordinating base may be advantageous.
-
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in a Suzuki coupling?
A1: While the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in Suzuki couplings, the C4 position on the quinazoline ring is significantly activated by the adjacent nitrogen atom.[1] This electronic effect often leads to preferential coupling at the C4-chloro position over the C8-bromo position. However, the specific reaction conditions, particularly the choice of catalyst and ligand, can influence this selectivity.[2][4]
Q2: What are the recommended starting conditions for the Suzuki coupling of this compound?
A2: Based on studies of related haloquinazolines, a good starting point would be to use a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and a solvent system such as dioxane/water or toluene/water. The reaction will likely require heating.
Factors Influencing Site Selectivity
Caption: Key factors determining the site of Suzuki coupling.
Q3: How can I favor coupling at the C8-bromo position?
A3: To favor coupling at the C8 position, you could try to temporarily protect or deactivate the more reactive C4 position. Another strategy is to carefully screen catalysts and ligands. Some ligand systems are known to invert the "natural" selectivity of a reaction.[2]
Q4: Can microwave irradiation be used for this reaction?
A4: Yes, microwave-assisted Suzuki coupling has been shown to be effective for quinazoline halides, often leading to significantly reduced reaction times and improved yields.
Data Presentation
The following table summarizes optimized conditions for the Suzuki coupling of a bromo-substituted quinazoline derivative with a boronic acid pinacol ester, which can serve as a starting point for the optimization of conditions for this compound.[3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 83 |
| 2 | Pd(OAc)₂ (3) | XPhos (6) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 84 |
| 3 | Pd(OAc)₂ (3) | CataCXium A (6) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 32 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane | 100 | 18 | 77 |
| 5 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 72 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: N-Arylation of 4-Chloroquinazolines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the N-arylation of 4-chloroquinazolines. The content is structured to address specific experimental issues with detailed protocols and data to support optimization efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my N-arylation reaction of 4-chloroquinazoline resulting in low to no product yield?
Low or no product yield is a common issue that can arise from several factors. A systematic evaluation of the reaction components and conditions is crucial for identifying the root cause.[1][2]
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many N-arylation reactions, such as the Buchwald-Hartwig amination, require careful optimization of these parameters.[2] For instance, some protocols may necessitate elevated temperatures, while others proceed under milder conditions.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and to ensure the consumption of starting materials.[2]
-
Catalyst, Ligand, and Base Compatibility: The choice of catalyst (e.g., palladium or copper), ligand, and base is highly interdependent and substrate-specific. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, bulky electron-rich phosphine ligands are often required, especially when dealing with less reactive aryl chlorides.[3] The base's strength and solubility can also significantly impact the reaction rate and yield.[4]
-
Reagent Quality: Ensure the purity and integrity of your starting materials, including the 4-chloroquinazoline, the aniline, and the catalyst. Impurities or degradation of reagents can inhibit the catalyst and lead to poor conversion.[1] Solvents should be anhydrous, as water can lead to hydrolysis of the 4-chloroquinazoline to the corresponding quinazolinone, a common side product.
-
Atmosphere Control: Many N-arylation catalysts, particularly palladium(0) species, are sensitive to oxygen.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often crucial to prevent catalyst deactivation.[5]
2. I am observing significant formation of a side product, quinazolin-4(3H)-one. How can I prevent this?
The formation of quinazolin-4(3H)-one is typically due to the hydrolysis of the 4-chloroquinazoline starting material. This can be minimized by:
-
Using Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Employing standard techniques for reactions under anhydrous conditions, such as using oven-dried glassware and performing the reaction under an inert atmosphere, is recommended.
-
Choice of Base: Certain bases can contain or generate water. Using a non-hydroxide base like sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial.[4]
3. My aniline is electron-deficient or sterically hindered. What modifications to the reaction conditions should I consider?
Electron-deficient or sterically hindered anilines are generally less nucleophilic and can react sluggishly. To improve reaction outcomes with these substrates:
-
Increase Reaction Temperature and Time: Higher temperatures can provide the necessary activation energy for the reaction to proceed. Microwave irradiation can also be an effective method to rapidly heat the reaction mixture and improve yields, especially for challenging substrates.[6]
-
Optimize Catalyst and Ligand: For Buchwald-Hartwig reactions, more electron-rich and bulky ligands, such as Josiphos-type or Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), can promote the challenging oxidative addition and reductive elimination steps.[7]
-
Use a Stronger Base: A stronger base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), can facilitate the deprotonation of the aniline, increasing its nucleophilicity.[4]
4. What are the key differences between Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann) N-arylation for this transformation?
Both Buchwald-Hartwig and Ullmann reactions are powerful methods for C-N bond formation, but they have distinct characteristics:
-
Buchwald-Hartwig Amination: This palladium-catalyzed method is generally preferred for its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[8] It typically employs a palladium precursor, a phosphine ligand, and a base.[8]
-
Ullmann Condensation: This copper-catalyzed reaction is an older method that often requires higher reaction temperatures and stoichiometric amounts of copper.[8] However, recent advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature to guide the optimization of your N-arylation reaction.
Table 1: Effect of Base and Solvent on Microwave-Assisted N-Arylation of 4-Chloroquinazolines
| Entry | 4-Chloroquinazoline | Aniline | Base | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 4-chloro-6-bromo-2-phenylquinazoline | 4-methoxy-N-methylaniline | None | THF/H₂O (1:1) | 10 | 90 | [6] |
| 2 | 4-chloro-6-iodo-2-phenylquinazoline | 4-methoxy-N-methylaniline | None | THF/H₂O (1:1) | 10 | 85 | [6] |
| 3 | 4-chloro-6-bromo-2-phenylquinazoline | 3-methoxy-N-methylaniline | None | THF/H₂O (1:1) | 10 | 72 | [6] |
| 4 | 4-chloro-6-iodo-2-phenylquinazoline | 3-methoxy-N-methylaniline | None | THF/H₂O (1:1) | 10 | 63 | [6] |
| 5 | 4-chloro-6-bromo-2-phenylquinazoline | 4-fluoro-N-methylaniline | None | THF/H₂O (1:1) | 40 | 84 | [6] |
| 6 | 4-chloro-6-iodo-2-phenylquinazoline | 4-fluoro-N-methylaniline | None | THF/H₂O (1:1) | 40 | 78 | [6] |
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Good | [3] |
| 2 | Aryl Chloride | Secondary Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High | [9] |
| 3 | Aryl Mesylate | N-methylaniline | Pd(OAc)₂ | CM-phos | K₂CO₃ | t-BuOH | 100 | 86-92 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted N-Arylation of 4-Chloroquinazolines [11]
-
In a microwave vial, combine the 4-chloroquinazoline (1.0 equiv) and the corresponding aniline (1.05 equiv).
-
Add a 1:1 mixture of THF/H₂O (6 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at the specified temperature and time (e.g., 110 °C for 10-40 minutes).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [3]
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the amine (1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the phosphine ligand (e.g., BINAP, 0.08 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 8 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Visualizations
Caption: Buchwald-Hartwig N-arylation catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 8-Bromo-4-chloroquinazoline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-4-chloroquinazoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its use in chemical synthesis, with a focus on identifying and mitigating the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The primary side products typically arise from the reactivity of the two halogen substituents. The most common side products are:
-
8-bromo-3H-quinazolin-4-one: This results from the hydrolysis of the chloro group at the C4 position.
-
Dehalogenated Products: This can include the loss of the bromine atom to form 4-chloroquinazoline, the loss of the chlorine atom to form 8-bromoquinazoline, or the loss of both halogens to yield quinazoline.
-
Homo-coupling Products: In cross-coupling reactions, dimerization of the starting material or the boronic acid partner can occur.
Q2: Why is the chloro group at the C4 position susceptible to hydrolysis?
A2: The chloro group at the C4 position of the quinazoline ring is activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom (an "alpha-nitrogen effect"). This makes it more electrophilic and thus more prone to attack by nucleophiles, including water or hydroxide ions, leading to hydrolysis.
Q3: In a palladium-catalyzed cross-coupling reaction, which halogen is more likely to react first?
A3: In palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl. Therefore, the C8-bromo bond is typically more reactive and will preferentially undergo oxidative addition to the palladium catalyst before the C4-chloro bond. This allows for selective functionalization at the C8 position.
Q4: What conditions favor the formation of the hydrolyzed side product, 8-bromo-3H-quinazolin-4-one?
A4: The formation of 8-bromo-3H-quinazolin-4-one is favored under conditions that promote nucleophilic aromatic substitution at the C4 position. These include:
-
Presence of water: Even trace amounts of water in the reaction mixture can lead to hydrolysis.
-
Basic conditions: The use of strong inorganic bases (e.g., NaOH, KOH, Cs₂CO₃) can generate hydroxide ions, which are potent nucleophiles for this transformation.
-
Elevated temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.
Q5: How can I minimize the formation of dehalogenated side products in my cross-coupling reaction?
A5: Dehalogenation is a common side reaction in palladium-catalyzed couplings. To minimize its occurrence:
-
Optimize the catalyst and ligand: The choice of phosphine ligand can significantly influence the extent of hydrodehalogenation. Bulky, electron-rich ligands can sometimes promote this side reaction. Screening different ligands is recommended.
-
Control the reaction temperature: Running the reaction at the lowest effective temperature can help reduce dehalogenation.
-
Use a milder base: Strong bases can sometimes contribute to dehalogenation pathways.
-
Ensure an inert atmosphere: Oxygen can affect the catalyst's stability and activity, potentially leading to side reactions.
Troubleshooting Guides
Issue 1: A significant amount of 8-bromo-3H-quinazolin-4-one is observed in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Presence of water in reagents or solvents. | Dry all solvents and reagents thoroughly before use. Use of anhydrous solvents and reagents is critical. |
| Use of a strong aqueous base. | If possible, switch to a non-nucleophilic organic base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₃PO₄). If an aqueous base is necessary, use it at a lower concentration and temperature. |
| High reaction temperature. | Attempt the reaction at a lower temperature. Monitor the reaction progress to find the optimal balance between reaction rate and side product formation. |
Issue 2: Formation of dehalogenated byproducts in a Suzuki or Buchwald-Hartwig reaction.
| Possible Cause | Troubleshooting Steps |
| Inappropriate catalyst/ligand system. | Screen a variety of palladium catalysts and phosphine ligands. For Buchwald-Hartwig aminations, consider using pre-catalysts which can lead to cleaner reactions. |
| Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time if necessary. |
| Sub-optimal base. | The choice of base can influence catalyst stability and side reactions. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Presence of reducing agents. | Ensure that no unintentional reducing agents are present in the reaction mixture. |
Issue 3: Low yield of the desired mono-substituted product at the C8-position and formation of di-substituted product.
| Possible Cause | Troubleshooting Steps |
| Reaction conditions are too harsh. | Use milder reaction conditions (lower temperature, shorter reaction time) to favor mono-substitution. |
| Stoichiometry of reagents. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner to minimize di-substitution. |
| Catalyst loading. | A lower catalyst loading might favor mono-substitution. |
Data Presentation
The following table summarizes the common side products and the conditions that generally favor their formation. Quantitative yields are highly dependent on the specific reaction conditions and substrates used.
| Side Product | Structure | Favored Conditions |
| 8-bromo-3H-quinazolin-4-one | 8-bromo-3H-quinazolin-4-one | Presence of water, strong bases (e.g., NaOH, KOH), high temperatures. |
| 4-chloroquinazoline | 4-chloroquinazoline | Palladium-catalyzed reactions, presence of a hydrogen source. |
| 8-bromoquinazoline | 8-bromoquinazoline | Palladium-catalyzed reactions, presence of a hydrogen source. |
| Quinazoline | Quinazoline | Harsh reducing conditions or prolonged reaction times in the presence of a hydrogen source. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C8-Position
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination at the C8-Position
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.), a ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., NaOtBu, 1.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathways of this compound.
Technical Support Center: Purification of 8-Bromo-4-chloroquinazoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 8-Bromo-4-chloroquinazoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its derivatives via chromatography.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Compound Instability on Silica Gel | Some quinazoline derivatives can be sensitive to the acidic nature of standard silica gel.[1] Consider deactivating the silica gel by preparing a slurry with the initial mobile phase containing 1-2% triethylamine. Alternatively, use a different stationary phase such as neutral or basic alumina. |
| Irreversible Adsorption | The compound may be strongly binding to the stationary phase. Try increasing the polarity of the mobile phase gradually. For highly polar derivatives, reverse-phase chromatography (C18 silica) might be a more suitable option.[1] |
| Product Precipitation on the Column | Low solubility in the chosen eluent can cause the product to precipitate. Ensure the crude material is fully dissolved before loading. If solubility is a persistent issue, consider dry loading by pre-adsorbing the compound onto a small amount of silica gel.[1] |
| Inappropriate Fraction Collection | The product may be eluting earlier or later than expected. Monitor the fractions carefully using Thin Layer Chromatography (TLC) to avoid discarding fractions containing the desired compound. |
Problem 2: Co-elution of Impurities with the Product
| Possible Cause | Suggested Solution |
| Inadequate Separation by the Solvent System | The polarity of the mobile phase may not be optimal for separating the product from closely related impurities.[2] Experiment with different solvent systems on TLC to achieve better separation (a difference in Rf values of at least 0.2 is ideal). A common mobile phase for quinazoline derivatives is a mixture of hexane and ethyl acetate.[2] The polarity can be fine-tuned by gradually adjusting the ratio or by adding a small amount of a more polar solvent like methanol.[2] |
| Overloading the Column | Exceeding the loading capacity of the column will lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| Column Channeling | Uneven packing of the stationary phase can create channels, leading to inefficient separation. Ensure the column is packed uniformly without any cracks or air bubbles. |
Problem 3: Product Discoloration (Yellowing) After Purification
| Possible Cause | Suggested Solution |
| Oxidation | Quinazoline derivatives can be susceptible to oxidation when exposed to air and light, which can lead to discoloration.[3] Store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[3] Using degassed solvents for chromatography can also help minimize oxidation.[3] |
| Residual Acidic Impurities | Traces of acid from the reaction or silica gel can sometimes cause degradation and color formation. If suspected, a mild aqueous basic wash (e.g., saturated sodium bicarbonate solution) during the work-up, prior to chromatography, can help. Neutralizing the silica gel with triethylamine as mentioned above is also beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude this compound?
A1: For initial purification, column chromatography is generally the most effective method to separate the target compound from unreacted starting materials and by-products.[4] Recrystallization can be a good subsequent step to achieve higher purity if a suitable solvent is found.[4]
Q2: How can I identify the common impurities in my this compound sample?
A2: Common impurities often arise from unreacted starting materials or by-products of the synthesis.[4] Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.[4]
Q3: My compound is still impure after column chromatography. What should I do next?
A3: If impurities persist, a second purification step using a different technique is recommended.[4] For instance, if you initially used normal-phase column chromatography, following up with recrystallization or preparative HPLC could enhance purity.[4] Repeating the column chromatography with a shallower solvent gradient may also improve separation.[4]
Q4: What are some recommended solvent systems for column chromatography of this compound derivatives?
A4: A good starting point for many quinazoline derivatives is a mixture of hexane and ethyl acetate.[2] The polarity can be adjusted based on the specific derivative and the impurities present. For more polar compounds, adding a small amount of methanol to the eluent can be effective.[2] It is crucial to first optimize the solvent system using TLC.
Experimental Protocols
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation of the desired compound from impurities, aiming for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent. Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin elution with the least polar solvent mixture determined from TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A generalized workflow for the purification of this compound derivatives by flash column chromatography.
Caption: A decision tree for troubleshooting common issues in the chromatographic purification of this compound derivatives.
References
Technical Support Center: Overcoming Low Reactivity in 8-Bromo-4-chloroquinazoline Substitutions
Welcome to the technical support center for navigating the complexities of substitutions on the 8-Bromo-4-chloroquinazoline scaffold. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for the 4-chloro and 8-bromo positions on the quinazoline ring?
The 4-chloro position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the 8-bromo position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which activates the C4 position for nucleophilic attack. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, both positions are reactive, but the 8-position can present challenges due to steric hindrance from the peri-position to the quinazoline nitrogen.[1][2]
Q2: I am trying to perform a selective substitution. Which position should I react first?
Given the higher reactivity of the 4-chloro position in SNAr reactions, it is generally advisable to perform nucleophilic substitutions at this position first. For palladium-catalyzed cross-coupling reactions, the outcome is more dependent on the specific reaction conditions, catalyst, and ligand used. However, the greater lability of the C-Br bond compared to the C-Cl bond in oxidative addition can sometimes favor initial reaction at the 8-bromo position under certain catalytic systems.
Q3: Why is my Suzuki-Miyaura coupling at the 8-bromo position giving a low yield?
Low yields in Suzuki-Miyaura coupling at the 8-position can be attributed to several factors:
-
Steric Hindrance: The proximity of the 8-position to the quinazoline nitrogen can sterically hinder the approach of the palladium catalyst and the boronic acid derivative.[1]
-
Catalyst Deactivation: The quinazoline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A ligand that is not bulky or electron-rich enough may not be effective for the sterically hindered 8-position.
-
Ineffective Base: The base is critical for the transmetalation step. An inappropriate choice of base can lead to a sluggish or incomplete reaction.
-
Protodeboronation: The boronic acid can be sensitive to hydrolysis, leading to the formation of the corresponding arene as a byproduct.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination at the 8-bromo position?
For a successful Buchwald-Hartwig amination at the 8-bromo position, the following are critical:
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or BrettPhos) are often necessary to promote the oxidative addition and reductive elimination steps at the sterically hindered 8-position.[3]
-
Choice of Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Conditions: Water can interfere with the catalytic cycle, so anhydrous solvents and reagents are essential.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling at the 8-Bromo Position
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-activated Pd(0) source like Pd₂(dba)₃. - Ensure thorough degassing of the reaction mixture to remove oxygen. |
| Suboptimal Ligand | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). - Increase the ligand-to-palladium ratio. |
| Ineffective Base | - Switch to a stronger base like K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. |
| Solvent Effects | - Try a different solvent or a solvent mixture (e.g., dioxane/water, toluene/water, DMF). |
| Protodeboronation of Boronic Acid | - Use a boronic ester (e.g., pinacol ester) which can be more stable. - Use an excess of the boronic acid (1.5-2.0 equivalents). |
Issue 2: Low Yield in Buchwald-Hartwig Amination at the 8-Bromo Position
| Potential Cause | Troubleshooting Steps |
| Poor Ligand Choice | - Employ bulky and electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuXPhos). - Screen different generations of Buchwald ligands. |
| Incorrect Base Strength | - If using a weaker base, switch to a stronger base like NaOtBu or LHMDS. |
| Catalyst Inhibition | - Increase the catalyst loading. - Consider using a different palladium precursor (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃). |
| Steric Hindrance from Amine | - For bulky secondary amines, a more robust catalytic system with a highly active ligand may be necessary. |
| Incomplete Reaction | - Increase the reaction time and monitor by TLC or LC-MS. - Increase the reaction temperature. |
Data Presentation
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling at the 8-Bromo Position of 4-Substituted Quinazolines
| Entry | 4-Substituent | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | -NH₂ | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | -NH-cHex | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 120 | 78 |
| 3 | -OPh | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 92 |
Table 2: Optimized Conditions for Buchwald-Hartwig Amination at the 8-Bromo Position of 4-Substituted Quinazolines
| Entry | 4-Substituent | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | -NH-Bn | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 90 |
| 2 | -O-iPr | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | Dioxane | 110 | 88 |
| 3 | -Ph | N-Methylaniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Toluene | 105 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the 8-Bromo Position
-
To an oven-dried Schlenk tube, add the 8-bromo-4-substituted quinazoline (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the 8-Bromo Position
-
In a nitrogen-filled glovebox, add the 8-bromo-4-substituted quinazoline (1.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried vial.
-
Seal the vial and remove it from the glovebox.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 eq.).
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Relative reactivity in Nucleophilic Aromatic Substitution (SNAr).
Caption: General workflow for Suzuki-Miyaura coupling at the 8-position.
Caption: Troubleshooting logic for Buchwald-Hartwig amination at the 8-position.
References
Technical Support Center: Derivatization of 8-Bromo-4-chloroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance during the derivatization of 8-Bromo-4-chloroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in derivatizing this compound?
A1: The primary challenges in derivatizing this compound stem from the differential reactivity of the C4 and C8 positions and the steric hindrance imposed by the bromine atom at the 8-position. The C4 position is activated towards nucleophilic aromatic substitution (SNAr), while the C8 position is suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. The bulky bromine atom at C8 can sterically hinder incoming nucleophiles at C4 and impede the oxidative addition step in cross-coupling reactions at C8.
Q2: Which position of this compound is more reactive?
A2: The chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the bromine atom at the C8 position is towards cross-coupling reactions. This is due to the electronic activation of the C4 position by the adjacent nitrogen atoms in the pyrimidine ring.[1] This differential reactivity allows for selective and sequential functionalization.
Q3: Can I perform a Suzuki-Miyaura coupling at the C8 position first?
A3: Yes, it is possible to perform a Suzuki-Miyaura coupling at the C8 position first, followed by nucleophilic substitution at the C4 position. However, the choice of the reaction sequence will depend on the nature of the desired substituents and the overall synthetic strategy. Performing the Suzuki coupling first may introduce additional steric bulk that could hinder the subsequent reaction at C4.
Q4: What are the key considerations for a successful Suzuki-Miyaura coupling at the C8 position?
A4: Due to the steric hindrance from the peri-proton and the substituent at the C4 position, successful Suzuki-Miyaura coupling at C8 requires careful optimization of the catalyst system. Key considerations include the choice of a bulky, electron-rich phosphine ligand, the selection of an appropriate palladium precursor, and the use of a suitable base and solvent.
Q5: How can I minimize side reactions during the derivatization of this compound?
A5: Minimizing side reactions requires careful control of reaction conditions. For nucleophilic substitution at C4, using the appropriate temperature and reaction time can prevent undesired side products. For Suzuki-Miyaura coupling at C8, ensuring an inert atmosphere and using degassed solvents can minimize catalyst deactivation and side reactions like dehalogenation.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) at C4-Position
Problem: I am observing a low yield when reacting this compound with a bulky amine.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely to avoid decomposition. 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. 3. Use a Stronger Base: A non-nucleophilic organic base like DBU or an inorganic base like K₂CO₃ can facilitate the reaction. 4. Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields for sterically hindered substrates. |
| Poor Nucleophilicity of the Amine | 1. Use a More Reactive Amine Derivative: If possible, use a more nucleophilic variant of your amine. 2. Add a Catalyst: In some cases, a Lewis acid or a phase-transfer catalyst can enhance the reaction rate. |
| Solvent Effects | 1. Solvent Screening: Test different polar aprotic solvents such as DMF, DMAc, or NMP, which are known to facilitate SNAr reactions. 2. Use a Co-solvent: A mixture of solvents, such as THF/water, can sometimes improve solubility and reaction rates. |
Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling at C8-Position
Problem: My Suzuki-Miyaura coupling reaction at the C8 position of 8-Bromo-4-substituted-quinazoline is failing or giving a low yield.
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalyst System | 1. Ligand Screening: The choice of ligand is critical for sterically hindered substrates. Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] 2. Palladium Precursor: Test different palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes. 3. Increase Catalyst Loading: For challenging couplings, increasing the catalyst loading to 5-10 mol% may be necessary. |
| Base and Solvent Incompatibility | 1. Base Optimization: Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones. Ensure the base is anhydrous and finely powdered. 2. Solvent Selection: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. A mixture of an organic solvent with water can sometimes be beneficial. |
| Decomposition of Boronic Acid | 1. Use Boronate Esters: Pinacol boronate esters are often more stable than the corresponding boronic acids and can prevent protodeboronation. 2. Control Reaction Temperature: Avoid excessively high temperatures that can lead to the degradation of the boronic acid. |
| Poor Solubility of Reagents | 1. Solvent Screening: Test a range of solvents to ensure all reactants are sufficiently soluble at the reaction temperature. 2. Use a Co-solvent: Adding a co-solvent might improve the solubility of the reagents. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position
A solution of this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0 eq.) in a suitable solvent (e.g., DMF, NMP, or isopropanol) is heated at 80-120 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C8-Position
To a degassed solution of the 8-Bromo-4-substituted-quinazoline (1.0 eq.) and the arylboronic acid or ester (1.5 eq.) in a solvent mixture (e.g., dioxane/water 4:1), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq.) are added. The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 6-24 hours. After cooling to room temperature, the mixture is filtered through celite, and the filtrate is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired product. In a study on a similar 8-bromo-2-chloroquinazoline scaffold, various aryl and heteroaryl groups were successfully introduced at the C8 position using palladium-catalyzed cross-coupling reactions.[2]
Visualizations
Caption: Troubleshooting workflow for low yield in SNAr at C4.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling at C8.
Caption: Sequential derivatization strategies for this compound.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 8-Bromo-4-chloroquinazoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you optimize palladium-catalyzed cross-coupling reactions involving 8-bromo-4-chloroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in palladium-catalyzed cross-coupling reactions?
A1: The base plays several critical roles in the catalytic cycle.[1][2] Its main functions are to:
-
Activate the Coupling Partner: In Suzuki reactions, the base activates the organoboron compound (e.g., boronic acid) to form a more reactive boronate species, which facilitates the crucial transmetalation step.[1][2]
-
Neutralize Byproducts: It neutralizes acidic byproducts generated during the reaction, which could otherwise inhibit the catalyst.
-
Regenerate the Catalyst: In some cycles, the base is essential for regenerating the active Pd(0) catalyst, ensuring catalytic turnover.
-
Stabilize Intermediates: It can also help stabilize key catalytic intermediates throughout the reaction cycle.[1]
Q2: How do I choose between an inorganic and an organic base for my reaction?
A2: The choice depends on factors like substrate compatibility, desired reaction conditions, and solubility.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are widely used, robust, and often provide high yields, particularly in Suzuki couplings.[2][3] They are suitable for reactions where both organic and inorganic reactants can be adequately solubilized, often in biphasic solvent systems (e.g., Toluene/H₂O).[2]
-
Organic Bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)) offer the advantage of solubility in organic solvents, leading to homogeneous reaction conditions.[4][5] This can be beneficial for substrates with poor solubility in aqueous media and can simplify reaction work-up. However, their role can be complex, as some organic bases can also act as ligands, potentially inhibiting the reaction at high concentrations.[4][5]
Q3: My this compound substrate has two reactive sites. How can I achieve selective coupling?
A3: The reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend: I > OTf > Br > Cl.[6] This inherent difference in reactivity is key to achieving selectivity.
-
C-8 Position (Bromo): The C-Br bond is significantly more reactive than the C-Cl bond. Standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions will overwhelmingly favor reaction at the C-8 position.
-
C-4 Position (Chloro): Coupling at the C-4 position is more challenging and typically requires more forcing conditions: higher temperatures, stronger bases (e.g., NaOtBu), and specialized, highly active phosphine ligands (e.g., SPhos, BrettPhos) designed to facilitate the oxidative addition of the less reactive aryl chloride bond.[7][8]
For selective coupling at the C-8 position, standard conditions should suffice. To couple at the C-4 position, the C-8 position would typically be reacted first.
Troubleshooting Guides
This section addresses common problems encountered during the cross-coupling of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Action & Rationale |
| Ineffective Base | The chosen base may be too weak or poorly soluble. For a Suzuki coupling at the C-8 (bromo) position, start with a common inorganic base like K₂CO₃ or K₃PO₄.[2] If the reaction is sluggish, switching to a stronger or more soluble base like Cs₂CO₃ can improve the rate of transmetalation. For Buchwald-Hartwig amination at the C-4 (chloro) position, a stronger base like NaOtBu is often required.[7] |
| Poor Reagent Quality | Bases can degrade upon exposure to air and moisture. Use freshly opened, high-purity, anhydrous bases. Ensure starting materials and solvents are pure and dry, as water content can lead to side reactions like hydrodehalogenation or protodeboronation.[9] |
| Suboptimal Temperature | Reactions at the C-8 (bromo) position often proceed at moderate temperatures (e.g., 80-100 °C). The less reactive C-4 (chloro) position typically requires higher temperatures (e.g., 100-120 °C) to facilitate oxidative addition.[7] Perform a temperature screen to find the optimal conditions. |
| Inefficient Catalyst/Ligand System | The palladium precatalyst may not be efficiently generating the active Pd(0) species. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.[9] For the challenging C-4 chloro position, screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to promote the activation of aryl chlorides.[7][9] |
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Action & Rationale |
| Catalyst Deactivation Pathway | Hydrodehalogenation (replacement of the halogen with hydrogen) can occur, especially with electron-poor aryl halides. This side reaction can be promoted by certain bases or solvents. |
| Protodeboronation (Suzuki) | The boronic acid coupling partner is unstable under the reaction conditions and is being replaced by a proton before it can transmetalate. This is often exacerbated by overly harsh basic conditions or prolonged reaction times at high temperatures. Consider using a milder base (e.g., NaHCO₃) or switching to a more stable boronate ester (e.g., a pinacol ester).[9][10] |
| Homocoupling (Sonogashira) | The terminal alkyne is coupling with itself (Glaser coupling). This is often due to the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents and reagents.[11] Using an amine base like diisopropylamine can also serve as the solvent to minimize side reactions.[6] |
Problem 3: Reaction Stalls or Fails to Reach Completion
| Possible Cause | Troubleshooting Action & Rationale |
| Inhibition by Base | In some C-N couplings, certain organic bases like DBU can bind to the palladium center and inhibit the reaction, especially at high concentrations.[4][5] If using an organic base and the reaction stalls, try reducing the base concentration or performing a slow addition of the base via syringe pump.[4][5] |
| Product Inhibition | The coupled product may be coordinating to the palladium catalyst, preventing further turnover. Try a different solvent to improve product solubility and minimize this effect.[7] |
| Insufficient Mixing | For biphasic reactions using an inorganic base (e.g., toluene/water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[9] Ensure the stir rate is high enough to create a fine emulsion. |
Data & Protocols
Base Selection Summary for Suzuki-Miyaura Coupling
The following table provides a general comparison of commonly used bases for the Suzuki-Miyaura coupling of an aryl bromide. Yields are highly dependent on the specific substrates, ligand, and solvent system used.
| Base | Strength | Typical Conditions | Advantages | Common Issues |
| K₂CO₃ | Moderate | 2M aq. solution, Toluene or Dioxane | Inexpensive, effective for many substrates.[2][12] | Can be insufficient for less reactive partners. |
| Cs₂CO₃ | Strong | Anhydrous or aq., THF or Dioxane | Higher solubility in organic solvents, often gives higher yields.[3] | More expensive. |
| K₃PO₄ | Strong | Anhydrous or aq., Toluene or DMF | Very effective, especially for hindered substrates. | Can be highly basic, potential side reactions. |
| NaOtBu | Very Strong | Anhydrous THF or Toluene | Required for challenging couplings, like C-N amination.[7] | Highly sensitive to moisture, can promote side reactions. |
| Et₃N (TEA) | Organic (Weak) | Anhydrous THF or DMF | Homogeneous conditions. | Often gives lower yields in Suzuki couplings compared to inorganic bases.[2] |
General Experimental Protocol: Suzuki Coupling at the C-8 Position
This protocol is a representative starting point for optimizing the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the selected base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Toluene:H₂O, 10 mL).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visual Guides
Decision Workflow for Base Selection and Optimization
This diagram outlines a logical workflow for selecting and optimizing a base for a generic cross-coupling reaction.
Caption: A workflow for systematic base selection and reaction optimization.
Role of the Base in the Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, highlighting the critical intervention point of the base.
Caption: The catalytic cycle for Suzuki coupling showing base activation.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 8-Bromo-4-chloroquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the efficient cross-coupling of 8-Bromo-4-chloroquinazoline. The following information, presented in a question-and-answer format, addresses common challenges and provides troubleshooting advice to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the cross-coupling of this compound?
A1: The main challenge lies in achieving chemoselectivity. The goal is to selectively functionalize the more reactive C8-Br bond while leaving the C4-Cl bond intact for subsequent transformations. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf > C-Cl.[1] This inherent difference in reactivity provides a basis for selectivity, but careful optimization of the catalyst system and reaction conditions is crucial to prevent side reactions at the C4-Cl position.
Q2: Which type of cross-coupling reaction is recommended for the initial functionalization at the C8 position?
A2: The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all viable options for selective functionalization at the C8 position. The choice of reaction will depend on the desired substituent to be introduced (aryl/heteroaryl, alkynyl, or amino group, respectively). Palladium-based catalysts are the most extensively studied and utilized for these transformations.[1]
Q3: How does the electronic nature of the quinazoline ring affect the cross-coupling reaction?
A3: The electron-deficient nature of the pyrimidine ring in the quinazoline scaffold can influence the reactivity of the halogen substituents. The C4-Cl bond is activated towards nucleophilic aromatic substitution (SNAr), which can be a competing pathway, especially under basic conditions or with amine nucleophiles.[2][3] This underscores the importance of using a well-chosen palladium catalyst and ligand system that favors the desired cross-coupling pathway over SNAr.
Q4: Can the C4-Cl bond be functionalized after the C8-Br bond has been coupled?
A4: Yes, the sequential functionalization of this compound is a common and valuable synthetic strategy. After selectively coupling at the C8 position, the remaining C4-Cl bond can be targeted in a subsequent cross-coupling reaction, often requiring more forcing conditions or a different catalyst system. This allows for the controlled introduction of two different substituents onto the quinazoline core.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield of the Desired C8-Coupled Product | - Inactive catalyst- Suboptimal reaction temperature or time- Inappropriate choice of base or solvent- Poor quality of reagents | - Ensure the use of a pre-activated palladium catalyst or allow for an in situ reduction step.- Perform a temperature and time screen to find the optimal conditions.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF).- Use freshly distilled solvents and high-purity reagents. |
| Formation of the Di-coupled Product (at both C8 and C4) | - Reaction conditions are too harsh (high temperature, long reaction time)- Catalyst system is not selective enough | - Reduce the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material.- Employ bulkier phosphine ligands (e.g., XPhos, SPhos) which can favor reaction at the less hindered C8 position.- Reduce the amount of the coupling partner. |
| Significant Formation of the C4-Coupled Product (SNAr) | - The nucleophile (especially amines) is directly attacking the C4 position.- The base is promoting SNAr. | - For Buchwald-Hartwig amination, use a bulky, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).- Consider using a catalyst system known to accelerate the rate of cross-coupling significantly, thus outcompeting the SNAr pathway. |
| Protodehalogenation (Loss of Bromine or Chlorine) | - Presence of water or other proton sources.- Side reaction promoted by the base. | - Use anhydrous solvents and reagents.- A weaker base might be beneficial if protodehalogenation is a major issue. |
| Homocoupling of the Coupling Partner | - Inefficient oxidative addition or transmetalation.- Presence of oxygen. | - Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen).- Optimize the catalyst and ligand to facilitate the cross-coupling cycle. |
Recommended Catalyst Systems and Experimental Protocols
The following tables summarize recommended starting conditions for the selective cross-coupling at the C8 position of this compound. These conditions are based on successful examples with structurally similar dihalogenated heterocycles.
Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are often crucial for high selectivity and reactivity.[4] |
| Base | K₃PO₄, Cs₂CO₃ | K₃PO₄ is a good starting point; Cs₂CO₃ can be more effective for challenging substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene | A mixture of an organic solvent and water is often used to dissolve the base.[4] |
| Temperature | 80-110 °C | Optimization may be required depending on the boronic acid used. |
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the selected phosphine ligand (0.05 mmol), and the chosen base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the palladium source (0.025 mmol) and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Classical and reliable catalysts for Sonogashira reactions.[5][6] |
| Co-catalyst | CuI (catalytic) | Essential for the traditional Sonogashira mechanism.[5][6] |
| Ligand | PPh₃ | Often part of the palladium complex, additional ligand may not be necessary. |
| Base | Et₃N, DIPEA | Acts as both the base and often as a co-solvent. |
| Solvent | THF, DMF | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed under mild conditions.[6] |
General Experimental Protocol for Sonogashira Coupling:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Stir the reaction mixture at the desired temperature for the required time (monitor by TLC or LC-MS).
-
Upon completion, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precursors for amination reactions.[7][8] |
| Ligand | Xantphos, BINAP, DavePhos | The choice of ligand is critical and depends on the amine nucleophile.[7][8][9] |
| Base | NaOt-Bu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are often required.[9] |
| Solvent | Toluene, Dioxane | Anhydrous, degassed solvents are essential. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive amines. |
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add the palladium source (0.02 mmol), the selected ligand (0.04 mmol), and the base (1.4 mmol) to a reaction tube.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring for the specified time (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for selecting the appropriate cross-coupling reaction and catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
preventing dehalogenation during 8-Bromo-4-chloroquinazoline reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 8-Bromo-4-chloroquinazoline, with a specific focus on preventing undesired dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound reactions?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine at the C8 position or chlorine at the C4 position) is replaced by a hydrogen atom. This leads to the formation of byproducts such as 8-bromoquinazoline, 4-chloroquinazoline, or the fully dehalogenated quinazoline. This side reaction reduces the yield of the desired product and complicates purification.
Q2: Why is this compound susceptible to dehalogenation?
A2: The quinazoline ring system, particularly with electron-withdrawing groups, can be susceptible to nucleophilic attack and other side reactions. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the primary cause of dehalogenation is the formation of palladium-hydride (Pd-H) species. These species can arise from various sources in the reaction mixture, such as solvents, bases, or even trace amounts of water, and can reductively cleave the carbon-halogen bond.
Q3: Which halogen is more likely to be removed, the C8-Bromine or the C4-Chlorine?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > OTf > Cl. Therefore, the C-Br bond at the 8-position is typically more susceptible to both desired cross-coupling and undesired dehalogenation than the C-Cl bond at the 4-position. However, the C4 position is highly activated towards nucleophilic substitution, a different reaction pathway. Careful control of reaction conditions is essential to achieve selectivity.
Q4: How does the choice of catalyst and ligand affect dehalogenation?
A4: The ligand coordinated to the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle. This increased rate of product formation can outcompete the undesired dehalogenation pathway. Ligands like XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.
Troubleshooting Guides for Common Reactions
Problem 1: Significant Debromination at C8 during Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the C8-Br bond of this compound can be prone to hydrodebromination.
Troubleshooting Steps:
-
Evaluate the Base: Strong bases, especially alkoxides, can promote the formation of Pd-H species. Switching to a milder inorganic base can significantly reduce dehalogenation.
-
Optimize the Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Use bulky, electron-rich monophosphine ligands to accelerate the reductive elimination step.
-
Change the Solvent: Solvents like DMF and dioxane have been associated with higher levels of dehalogenation in some systems. Toluene is often a more suitable choice.
-
Control the Temperature: Higher temperatures can accelerate dehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Illustrative Data on Suzuki-Miyaura Coupling Optimization:
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2.0 eq.) | Solvent | Temp (°C) | Desired Product Yield (%) | Debromination (%) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 55 | 30 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 75 | 15 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80 | 92 | <5 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene | 90 | 88 | <8 |
Note: These are illustrative yields based on general trends and may vary depending on the specific boronic acid used.
Problem 2: Dehalogenation during Buchwald-Hartwig Amination at C4
While the C4-Cl bond is generally less reactive in Pd-catalyzed cycles than the C8-Br bond, forcing conditions to achieve C-N coupling can lead to dehalogenation, particularly at the more labile C8 position. The primary goal is selective reaction at C4 without disturbing C8.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is crucial for promoting the C-N coupling over the C-Br activation. Bidentate ligands like Xantphos can be effective.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are often required for C-N coupling with less reactive aryl chlorides. However, they can also increase dehalogenation. If dehalogenation is observed, screening other bases like LHMDS or K₃PO₄ is recommended.
-
Solvent and Temperature: Aprotic, non-polar solvents like toluene are generally preferred. Reactions should be carefully monitored and run at the minimum temperature required for conversion.
Illustrative Data on Buchwald-Hartwig Amination Optimization:
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (1.5 eq.) | Solvent | Temp (°C) | 4-Amino-8-bromo Product Yield (%) | C8-Debromination (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 110 | 60 | 25 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 85 | 10 |
| G3-XPhos | (Integrated) | LHMDS | Toluene | 90 | 90 | <7 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80 | 88 | <5 |
Note: These are illustrative yields based on general trends and may vary depending on the specific amine used.
Visual Guides and Workflows
Competing Reaction Pathways
This diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the point where the undesired dehalogenation pathway competes with the desired reductive elimination to form the product.
Caption: Competing pathways of cross-coupling vs. dehalogenation.
Troubleshooting Workflow for Dehalogenation
If you observe significant dehalogenation, follow this systematic workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting dehalogenation issues.
Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is designed for the C-C coupling at the C8 position of this compound while suppressing hydrodebromination.
-
Reagents and Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq.)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄ to the Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene to form the pre-catalyst complex.
-
Add the catalyst solution to the Schlenk tube, followed by the remaining anhydrous, degassed toluene to achieve a final concentration of approximately 0.1 M with respect to the starting material.
-
Seal the tube and heat the mixture to 80-90°C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Protocol 2: Selective Buchwald-Hartwig Amination at C4
This protocol is optimized for the selective C-N coupling at the C4 position while preserving the C8-bromo group.
-
Reagents and Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
G3-XPhos Palladacycle (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 eq.)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the G3-XPhos precatalyst and the base (LHMDS).
-
Add the this compound and the amine to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 90°C.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue via column chromatography.
-
Validation & Comparative
A Comparative Guide to 8-Bromo-4-chloroquinazoline and 8-iodo-4-chloroquinazoline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 8-Bromo-4-chloroquinazoline and 8-iodo-4-chloroquinazoline in palladium-catalyzed cross-coupling reactions. The selection of the appropriate halogenated precursor is a critical decision in synthetic route design, impacting yield, reaction kinetics, and cost. This document summarizes the fundamental principles of reactivity and presents supporting experimental data to aid in this selection process.
Introduction to Quinazoline Scaffolds and Cross-Coupling
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of clinically important drugs, including kinase inhibitors used in oncology. The functionalization of this heterocyclic system, particularly through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is crucial for the development of novel therapeutic agents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are indispensable tools for this purpose. These reactions allow for the precise installation of aryl, alkyl, alkynyl, and amino moieties onto the quinazoline framework. The efficiency of these transformations is highly dependent on the nature of the halide leaving group on the quinazoline substrate.
General Principles of Halide Reactivity
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy (BDE).
The general order of reactivity for aryl halides follows the trend:
C-I > C-Br > C-Cl > C-F
This trend is a direct consequence of their BDEs (C-I is the weakest bond, and C-F is the strongest). Consequently, an aryl iodide will typically undergo oxidative addition faster and under milder conditions than the corresponding aryl bromide.[1][2] This inherent reactivity difference allows for selective functionalization of polyhalogenated aromatic systems.[3]
On the 4-chloroquinazoline scaffold, the C4-Cl bond is significantly activated towards nucleophilic substitution and oxidative addition due to the electron-withdrawing effect of the adjacent nitrogen atom (α-nitrogen effect).[1] However, when comparing the reactivity at the 8-position, the standard halide reactivity trend (I > Br) is the dominant factor.
Performance in C-N Cross-Coupling (N-Arylation)
Direct experimental data comparing this compound and 8-iodo-4-chloroquinazoline in an N-arylation reaction highlights the superior performance of the iodo-substituted analog. In a study focused on the synthesis of 4-anilinoquinazolines, both substrates were reacted with 4-methoxy-N-methylaniline under microwave-mediated, base-free conditions.[4]
The 8-iodo-4-chloroquinazoline provided the desired product in a significantly higher yield (86%) compared to the this compound (63%) under identical reaction conditions.[4] This result empirically validates the theoretical principles of halide reactivity.
Table 1: Comparison of Yields in N-Arylation Reaction[4]
| Starting Material | Coupling Partner | Product | Yield (%) |
| 8-Iodo-4-chloroquinazoline | 4-Methoxy-N-methylaniline | 8-Iodo-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | 86 |
| This compound | 4-Bromo-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | 8-Bromo-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | 63 |
Experimental Protocols
Representative Protocol: Microwave-Assisted N-Arylation of 8-Halo-4-chloroquinazolines[4]
The following protocol is representative of the experiment cited in Table 1.
Materials:
-
8-Iodo-4-chloroquinazoline or this compound (1.0 equiv)
-
4-Methoxy-N-methylaniline (1.2 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
A mixture of the respective 8-halo-4-chloroquinazoline (1.0 equiv) and 4-methoxy-N-methylaniline (1.2 equiv) was prepared in a sealed microwave vial.
-
A solvent mixture of THF/water (1:1) was added to the vial.
-
The reaction mixture was subjected to microwave irradiation at 150 °C for 30 minutes.
-
After completion, the reaction mixture was cooled to room temperature.
-
The product was isolated and purified using standard chromatographic techniques to afford the desired 4-anilinoquinazoline derivative.
Visualizing Reaction Workflows and Principles
The following diagrams illustrate the generalized workflow of a palladium-catalyzed cross-coupling reaction and the fundamental reactivity relationship between the compared substrates.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Logical diagram illustrating the higher reactivity of the C-I vs. C-Br bond.
Conclusion
Based on fundamental principles and validated by experimental data, 8-iodo-4-chloroquinazoline is the more reactive substrate compared to this compound in palladium-catalyzed cross-coupling reactions at the 8-position.
-
Recommendation for Higher Efficiency: For achieving higher yields and potentially faster reaction times, 8-iodo-4-chloroquinazoline is the preferred building block.
-
Considerations for Cost and Availability: While more reactive, iodo-substituted aromatics are often more expensive and less commercially available than their bromo-counterparts. The choice may therefore involve a trade-off between reaction efficiency and raw material cost.
-
Orthogonal Reactivity: The significant difference in reactivity between the C-I, C-Br, and the activated C4-Cl bond can be strategically employed for sequential, site-selective cross-coupling reactions to build molecular complexity.
This guide serves to inform researchers in making a data-driven decision for their synthetic campaigns involving functionalized quinazoline scaffolds.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Bromo and 6-Bromo Quinazoline Derivatives: Unraveling the Impact of Bromine Positioning on Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 8-bromo and 6-bromo substituted quinazoline derivatives. While direct comparative studies on identically substituted analogues are scarce, this document synthesizes available experimental data to elucidate structure-activity relationships and guide future research in harnessing the therapeutic potential of these halogenated scaffolds.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom to the quinazoline ring has been shown to significantly modulate the pharmacological profile of these derivatives. The position of this halogen substitution is a critical determinant of the compound's efficacy and selectivity. This guide focuses on comparing the biological impact of bromine substitution at the 8-position versus the 6-position of the quinazoline nucleus.
Anticancer Activity: A Tale of Two Positions
The primary focus of research into brominated quinazoline derivatives has been their potential as anticancer agents. Studies have demonstrated that both 6-bromo and 8-bromo substitutions can confer potent cytotoxic activity against various cancer cell lines.
6-Bromo-Quinazoline Derivatives: Established Potency
A significant body of research highlights the anticancer properties of 6-bromo-quinazoline derivatives. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2]
8-Bromo-Quinazoline and 6,8-Dibromo-Quinazoline Derivatives
Data on mono-substituted 8-bromo-quinazoline derivatives is less prevalent in the literature compared to their 6-bromo counterparts. However, studies on 6,8-dibromo-quinazoline derivatives provide insights into the contribution of bromine at the 8-position, often showing potent cytotoxic effects.[3][4]
Comparative Quantitative Data
The following tables summarize the in vitro anticancer activity of various 6-bromo, and 6,8-dibromo-quinazoline derivatives from different studies. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Anticancer Activity of 6-Bromo-Quinazoline Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with an aliphatic linker | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [5] |
| SW480 (Colon Cancer) | 17.85 ± 0.92 | [5] | ||
| 8c | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 (Breast Cancer) | > 100 | [5] |
| SW480 (Colon Cancer) | > 100 | [5] |
Table 2: In Vitro Anticancer Activity of 6,8-Dibromo-Quinazolinone Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µg/mL) | Reference |
| XIIIb | 6,8-dibromo-quinazolinone derivative | MCF-7 (Breast Cancer) | 1.7 | [3] |
| IX | 6,8-dibromo-quinazolinone derivative | MCF-7 (Breast Cancer) | 1.8 | [3] |
| XIVd | 6,8-dibromo-quinazolinone derivative | MCF-7 (Breast Cancer) | 1.83 | [3] |
Signaling Pathways and Experimental Workflows
The biological activity of these compounds is intrinsically linked to their interaction with cellular signaling pathways. For many anticancer quinazoline derivatives, the EGFR signaling cascade is a primary target.
Figure 1. Simplified EGFR signaling pathway and the inhibitory action of brominated quinazoline derivatives.
The evaluation of these compounds typically follows a standardized experimental workflow, beginning with chemical synthesis and progressing through in vitro and sometimes in vivo testing.
Figure 2. General experimental workflow for the evaluation of quinazoline derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of brominated quinazoline derivatives.
Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives[5]
-
Synthesis of 2-amino-5-bromobenzoic acid: Anthranilic acid is reacted with N-bromosuccinimide (NBS) in acetonitrile.
-
Formation of the quinazolinone ring: The resulting 2-amino-5-bromobenzoic acid is then reacted with phenyl isothiocyanate in ethanol to yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.
-
Alkylation: The final derivatives are obtained by reacting the intermediate with various alkyl halides or substituted benzyl bromides in DMF in the presence of K2CO3.
In Vitro Cytotoxicity MTT Assay[5]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Conclusion
The available data suggests that both 6-bromo and 8-bromo substitutions on the quinazoline scaffold are viable strategies for developing potent anticancer agents. While 6-bromo derivatives are more extensively studied, the high potency of 6,8-dibromo-quinazolines indicates that substitution at the 8-position also plays a crucial role in enhancing biological activity.
A direct comparative study of a series of 6-bromo and 8-bromo quinazoline analogues with identical substitutions at other positions is warranted to definitively elucidate the specific contributions of the bromine position to the activity and selectivity of these compounds. Such studies would provide invaluable data for the rational design of next-generation quinazoline-based therapeutics. Researchers are encouraged to explore the synthesis and evaluation of these specific analogues to fill this knowledge gap and further unlock the therapeutic potential of this promising class of compounds.
References
- 1. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
A Spectroscopic Comparison of 8-Bromo-4-chloroquinazoline Isomers for Researchers
This guide provides a detailed spectroscopic comparison of 8-bromo-4-chloroquinazoline and its positional isomers: 5-bromo-4-chloroquinazoline, 6-bromo-4-chloroquinazoline, and 7-bromo-4-chloroquinazoline. The presented data is based on predictive models for ¹H NMR, ¹³C NMR, IR, and mass spectrometry to facilitate the identification and differentiation of these closely related compounds.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for the four isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | This compound | 5-Bromo-4-chloroquinazoline | 6-Bromo-4-chloroquinazoline | 7-Bromo-4-chloroquinazoline |
| H-2 | ~8.95 | ~8.98 | ~8.93 | ~8.91 |
| H-5 | ~8.20 (d) | - | ~8.35 (d) | ~8.15 (s) |
| H-6 | ~7.65 (t) | ~7.90 (d) | - | ~7.80 (d) |
| H-7 | ~8.05 (d) | ~7.55 (t) | ~8.10 (dd) | - |
| H-8 | - | ~8.15 (d) | ~8.85 (d) | ~8.25 (d) |
Note: Predicted chemical shifts are estimates. Actual values may vary. Coupling patterns are indicated where predictable (d = doublet, t = triplet, dd = doublet of doublets, s = singlet).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Position | This compound | 5-Bromo-4-chloroquinazoline | 6-Bromo-4-chloroquinazoline | 7-Bromo-4-chloroquinazoline |
| C-2 | ~155.0 | ~155.5 | ~154.8 | ~154.5 |
| C-4 | ~162.0 | ~161.5 | ~161.8 | ~161.2 |
| C-4a | ~150.0 | ~149.5 | ~149.8 | ~150.2 |
| C-5 | ~129.0 | ~122.0 (C-Br) | ~130.0 | ~128.5 |
| C-6 | ~138.0 | ~140.0 | ~125.0 (C-Br) | ~129.5 |
| C-7 | ~128.0 | ~127.5 | ~139.0 | ~123.0 (C-Br) |
| C-8 | ~120.0 (C-Br) | ~129.0 | ~125.0 | ~139.0 |
| C-8a | ~152.0 | ~151.5 | ~151.8 | ~152.5 |
Note: Predicted chemical shifts are estimates and intended for comparative purposes.
Table 3: Predicted Major Infrared (IR) Absorption Bands (cm⁻¹)
| Functional Group | This compound | 5-Bromo-4-chloroquinazoline | 6-Bromo-4-chloroquinazoline | 7-Bromo-4-chloroquinazoline |
| C=N Stretch | ~1615 | ~1610 | ~1612 | ~1618 |
| Aromatic C=C Stretch | ~1580, 1475 | ~1575, 1470 | ~1578, 1472 | ~1582, 1478 |
| C-H Aromatic Stretch | >3000 | >3000 | >3000 | >3000 |
| C-Cl Stretch | ~850-550 | ~850-550 | ~850-550 | ~850-550 |
| C-Br Stretch | ~690-515 | ~690-515 | ~690-515 | ~690-515 |
| C-H Out-of-plane Bending | ~900-675 | ~900-675 | ~900-675 | ~900-675 |
Note: The exact positions of C-H out-of-plane bending bands are highly dependent on the substitution pattern and can be diagnostic.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Formula | Molecular Weight | Predicted M+•, M+2, M+4 Peaks (m/z) and Relative Intensities | | :--- | :--- | :--- | :--- | :--- | | this compound | C₈H₄BrClN₂ | 243.49 | 242 (base), 244 (~130%), 246 (~32%) | | 5-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ | 243.49 | 242 (base), 244 (~130%), 246 (~32%) | | 6-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ | 243.49 | 242 (base), 244 (~130%), 246 (~32%) | | 7-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ | 243.49 | 242 (base), 244 (~130%), 246 (~32%) |
Note: The isotopic pattern for one bromine and one chlorine atom results in a characteristic cluster of peaks. The fragmentation patterns will differ based on the isomer, with potential initial losses of Cl, Br, HCN, or N₂.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the quinazoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrument Setup :
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for organic molecules).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.[1]
-
Set the spectral width to encompass the expected chemical shift range (typically 0-220 ppm).
-
A longer acquisition time or a higher number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]
-
-
Data Processing :
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method
-
Sample Preparation (ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet) :
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition :
-
Place the sample (ATR crystal or KBr pellet) in the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis :
-
Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[2] The sample is volatilized in the ion source.[2]
-
Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[2][3] This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M+•).[2][3]
-
Fragmentation : The excess energy from the electron impact causes the molecular ion to fragment into smaller, charged ions and neutral fragments.[3] This fragmentation is often predictable and provides structural information.
-
Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.
-
Data Analysis :
-
Identify the molecular ion peak (M+•).
-
Analyze the isotopic pattern, which will be characteristic for compounds containing bromine and chlorine.
-
Interpret the fragmentation pattern to deduce the structure of the molecule.
-
Visualization
Caption: Workflow for the spectroscopic comparison of bromo-chloroquinazoline isomers.
Caption: Chemical structures of the bromo-chloroquinazoline isomers.
References
A Comparative Guide to the Anticancer Potential of 8-Bromo-4-chloroquinazoline Analogs and Related Bromo-substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several approved drugs targeting key signaling pathways. The strategic placement of halogen atoms, such as bromine and chlorine, on the quinazoline ring has been a fruitful area of research to enhance potency and selectivity. This guide provides a comparative analysis of the anticancer activity of bromo-substituted quinazoline derivatives, with a particular focus on analogs structurally related to 8-Bromo-4-chloroquinazoline. While direct and extensive studies on a series of analogs derived from this compound are limited in the public domain, this guide synthesizes available data on closely related compounds to inform future research and drug development endeavors.
Comparative Anticancer Activity of Bromo-substituted Quinazoline Derivatives
The following table summarizes the in vitro anticancer activity of various bromo-substituted quinazoline and quinoline analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 (Breast) | 15.85 ± 3.32 | [1][2][3] |
| SW480 (Colorectal) | 17.85 ± 0.92 | [1][2][3] | ||
| MRC-5 (Normal Lung) | 84.20 ± 1.72 | [1][2][3] | ||
| Compound 2 | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | 168.78 | [4] |
| SNB-75 (CNS) | Most sensitive cell line in NCI panel | [4] | ||
| Compound 3 | 6,8-Dibromo-5-nitroquinoline | C6 (Rat Brain Tumor) | 50.0 | [5] |
| HT29 (Colorectal) | 26.2 | [5] | ||
| HeLa (Cervical) | 24.1 | [5] | ||
| Compound 4 | 6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | L1210, HL-60, U-937 (Leukemia) | Significant antiproliferative and apoptotic activities | [6] |
| Compound 5 | 4-Anilinoquinazoline with 3-bromo substitution | A431 (Skin) & MCF-7 (Breast) | IC50 = 2.77 µM (A431) & 5.02 µM (MCF-7) for a derivative with a dioxepine ring at position 6 | [7] |
Key Observations:
-
Position of Bromine Matters: The position of the bromine atom on the quinazoline or quinoline ring significantly influences the anticancer activity.
-
Selectivity: Some bromo-substituted quinazolines, such as compound 1, have shown a degree of selectivity, being more cytotoxic to cancer cells than to normal cells.[1][2][3]
-
Combination of Substituents: The anticancer potency can be enhanced by the presence of other functional groups in addition to bromine. For example, the introduction of a nitro group to a dibromoquinoline (Compound 3) resulted in significant cytotoxic activity.[5]
-
4-Anilino Moiety: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for anticancer activity, and bromo-substitution on this scaffold has been shown to be advantageous.[7]
Experimental Protocols
Detailed methodologies for the synthesis of bromo-substituted quinazoline analogs and the evaluation of their anticancer activity are crucial for reproducibility and further development.
General Synthesis of 4-Anilinoquinazoline Analogs from 4-Chloroquinazolines
The synthesis of 4-anilinoquinazoline derivatives, a common class of anticancer agents, typically involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline.[8]
Reaction Scheme:
Caption: General reaction for synthesizing 4-anilinoquinazolines.
Materials:
-
This compound (or other substituted 4-chloroquinazoline)
-
Appropriate substituted aniline
-
Solvent (e.g., THF/H2O mixture)
-
Microwave reactor
Procedure:
-
A mixture of the 4-chloroquinazoline and the substituted aniline is prepared in a suitable solvent system.
-
The reaction mixture is subjected to microwave irradiation at a specified temperature and time.
-
After the reaction is complete, the product is isolated and purified, typically by chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the synthesized compounds and incubated for 48-72 hours.
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined.
Signaling Pathways
Quinazoline derivatives are known to exert their anticancer effects by inhibiting various signaling pathways crucial for cancer cell proliferation and survival. The most common target for 4-anilinoquinazolines is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Caption: Inhibition of the EGFR signaling pathway.
By binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, these analogs can block the downstream signaling cascades that promote tumor growth.[7] Other potential targets for quinazoline derivatives include VEGFR, PDGFR, and PI3K.[8][9] Further studies are needed to elucidate the specific molecular targets of this compound analogs.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Quinazoline Derivatives as Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various quinazoline derivatives as kinase inhibitors, supported by experimental data from recent studies. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[1][2]
Comparative Efficacy of Quinazoline Derivatives
The following tables summarize the in vitro inhibitory activity of various quinazoline derivatives against key protein kinases implicated in cancer progression, such as EGFR, VEGFR-2, and CDK9. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: EGFR Kinase Inhibition by Quinazoline Derivatives
| Derivative/Compound | Target Kinase | IC50 (nM) | Cell Line | Key Findings & Mechanism of Action | Reference |
| Gefitinib | EGFR | 15.5 | A431 | FDA-approved EGFR inhibitor. Reversibly binds to the ATP binding site of the EGFR kinase domain.[2][3] | [2][3] |
| Erlotinib | EGFR | - | - | FDA-approved EGFR inhibitor.[4] | [4] |
| Lapatinib | EGFR (HER1), HER2 | 1 (HER1), 6 (HER2) | Calu-3, H1975 | FDA-approved dual tyrosine kinase inhibitor.[4] | [4] |
| Compound 2a | EGFR (wild type) | 5.06 | A431, NCI-H1975 | Potent inhibitor of both wild-type and mutant EGFR (L858R/T790M).[5] | [5] |
| Compound 5 | EGFR | 1 | - | 11-fold more potent than the reference drug vandetanib.[6] | [6] |
| Compound 8 | EGFRwt, EGFR T790M/L858R | 0.8 (wt), 2.7 (mutant) | H1975, A549, HeLa, MCF-7 | Comparable inhibitory activity to the reference drug afatinib.[7] | [7] |
| Compound 28 | EGFR | 14.1 | - | More potent than the reference gefitinib (IC50 = 39 nM).[2] | [2] |
| Compound 33e | EGFR | - | - | Showed excellent antitumor activities against four tested cell lines (IC50: 1.06–3.55 μM).[8][9] | [8][9] |
| Compound 37 | EGFR | - | SK-Br-3, A431 | Strong EGFR inhibition and interesting antiproliferative activity (IC50 = 0.1 pM in SK-Br-3 and IC50 = 4.9 pM in A431).[4] | [4] |
| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR TK | 0.006 | - | One of the most potent quinazoline inhibitors of EGFR TK.[10] | [10] |
Table 2: VEGFR-2 Kinase Inhibition by Quinazoline Derivatives
| Derivative/Compound | Target Kinase | IC50 (µM) | Cell Line | Key Findings & Mechanism of Action | Reference |
| Vandetanib | VEGFR-2 | 0.011 | - | Reference drug for VEGFR-2 inhibition.[6] | [6] |
| Compound 16 | VEGFR-2, FGFR-1, BRAF, BRAFV600E | 0.29 (VEGFR-2), 0.35 (FGFR-1), 0.47 (BRAF), 0.30 (BRAFV600E) | - | Potent multi-kinase inhibitor.[11][12] | [11][12] |
| Compound 21 | VEGFR-2 | 4.6 | - | Thioacetyl-benzohydrazide derivative with notable potency.[11][12] | [11][12] |
| Compounds 23, 24, 25 | c-Met, VEGFR-2 | 0.052 - 0.084 | HCT-116 | Dual inhibitors of c-Met and VEGFR-2 tyrosine kinases.[11] | [11] |
| Compound 45a | VEGFR-2, EGFR | 0.56 (VEGFR-2), 0.13 (EGFR) | HT-29, MCF-7 | Dual inhibitor with antiproliferative activity.[13] | [13] |
| Compound 46 | VEGFR-2 | 0.0054 | HUVEC | Potent cytotoxic activity against VEGFR-2 and antiproliferative activity against HUVEC cell line.[2] | [2] |
| Compound VIII | VEGFR-2 | 0.060 | HepG2, PC3, MCF-7 | Strong VEGFR-2 inhibition activity.[14] | [14] |
Table 3: CDK9 Kinase Inhibition by Quinazoline Derivatives
| Derivative/Compound | Target Kinase | IC50 (µM) | Key Findings & Mechanism of Action | Reference |
| Flavopiridol | CDK9 | - | Reference compound for CDK9 inhibition.[15] | [15] |
| Compound 1 | CDK9 | 0.644 | Hit compound selected for further modification.[15] | [15] |
| Compound 7 | CDK9 | 0.115 | Showed the best CDK9 inhibition activity among the investigated compounds.[15] | [15] |
| Compound 9 | CDK9 | 0.131 | Demonstrated significant CDK9 inhibition.[15] | [15] |
| Compound 25 | CDK9 | 0.142 | Quinazolin-4-one derivative with a (3-bromophenyl) moiety at position 2 showed significant improvement in CDK9 inhibitory activity.[15] | [15] |
| Compound 29 | CDK9 | 0.589 | A quinazoline-2,4-dione analog with inhibitory activity against CDK9.[15] | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway, which is a common target of quinazoline derivatives, and a general workflow for evaluating these inhibitors.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Caption: General experimental workflow for evaluating quinazoline kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparative study of quinazoline derivatives.
Synthesis of 4-Anilinoquinazoline Derivatives
A common synthetic route for 4-anilinoquinazoline derivatives involves a nucleophilic aromatic substitution reaction.[1]
Step 1: Preparation of 4-Chloroquinazoline Intermediate
-
Suspend the corresponding quinazolinone intermediate in a suitable solvent such as toluene, with a catalytic amount of DMF.
-
Add thionyl chloride (SOCl2) dropwise at room temperature.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-chloroquinazoline intermediate.[1]
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the 4-chloroquinazoline intermediate in isopropanol.
-
Add the desired aniline (e.g., 3-chloro-4-fluoroaniline) and a catalytic amount of pyridine hydrochloride.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[1]
-
After cooling, the product often precipitates and can be collected by filtration, washed, and purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.
-
Assay Principle: These assays measure the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor. Common formats include ELISA-based assays or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
-
Procedure (General):
-
Recombinant kinase enzyme is incubated with its specific substrate and ATP in a suitable buffer.
-
Varying concentrations of the quinazoline derivative are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation (MTT) Assay
The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT assay.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined.
Western Blot Analysis
Western blotting is used to investigate the effect of the inhibitors on the phosphorylation status of key proteins in the targeted signaling pathways.[5]
-
Cell Lysis: Cancer cells are treated with the quinazoline derivative for a specific time, then lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5] This allows for the assessment of the inhibition of kinase activity within the cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, biological evaluation and docking study of novel quinazoline derivatives as EGFR-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 14. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of 8-Substituted Quinazoline Inhibitors
This guide provides a comparative analysis of 8-substituted quinazoline inhibitors, focusing on their structure-activity relationships (SAR) against key therapeutic targets. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Overview of Quinazoline Inhibitors
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] Its rigid bicyclic system serves as an effective anchor for substituents that can interact with various enzymatic targets. Modifications at different positions of the quinazoline ring significantly influence potency, selectivity, and pharmacokinetic properties. While substitutions at positions 4, 6, and 7 have been extensively studied, particularly for kinase inhibitors, the 8-position also plays a crucial role in modulating inhibitor activity.[3] This guide focuses on the impact of substitutions at this specific position.
Structure-Activity Relationship by Target
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Quinazolines, particularly 4-anilinoquinazolines, are a cornerstone of EGFR inhibitor development, leading to drugs like gefitinib and erlotinib.[4][5] While most clinically advanced compounds feature substitutions at the 6- and 7-positions, SAR studies indicate that the 8-position also influences activity.
Key SAR Insights:
-
Halogenation: The introduction of a halogen atom (e.g., Chlorine, Fluorine) at the 6 and 8 positions can enhance antimicrobial and cytotoxic activities.[3]
-
Steric Hindrance: The space around the 8-position is often sterically constrained within the ATP-binding pocket. Therefore, bulky substituents at this position can be detrimental to binding affinity.
-
Positional Influence: In a study of dual FLT3/AURKA inhibitors based on the quinazoline scaffold, an alkoxy side chain at the 7-position retained potent FLT3 inhibitory activity, whereas substitution at the 6-position alone led to a 10-fold decrease in activity.[6] This highlights the sensitivity of the quinazoline core to the precise placement of substituents.
Table 1: Comparative Activity of Substituted Quinazoline EGFR Inhibitors
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Cellular Activity (Cell Line) | IC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| Compound 5 | 4-(3-chloroanilino)-6,7-dimethoxy | EGFR | 1 | A549, Caco-2, etc. | Varies | [4] |
| Compound 8 | 4-(arylamino)-quinazoline-urea linker | EGFRwt | 0.8 | H1975, A549, HeLa, MCF-7 | Varies | [4] |
| Compound 8 (mutant) | 4-(arylamino)-quinazoline-urea linker | EGFRT790M/L858R | 2.7 | H1975, A549, HeLa, MCF-7 | Varies | [4] |
| Compound 9 | 7-(piperazinyl)-benzamide moiety | EGFR | Selective | Various EGFR mutant cells | Varies | [4] |
| BPR1K871 (10) | 7-(ionizable amino linker) | FLT3/AURKA | 19 / 13 | MOLM-13, MV4-11 | ~0.005 | [6] |
| Compound 8 | 7-(alkoxy side chain) | FLT3 | Potent | N/A | N/A |[6] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer, making its isoforms attractive therapeutic targets.[7] Quinazoline-based compounds have been developed as potent and selective PI3K inhibitors.
Key SAR Insights:
-
Isoform Selectivity: For PI3Kδ inhibitors, adding a meta-CF3 group to the 6-position aromatic ring of the quinazoline was found to be detrimental to isoform selectivity.[8] This suggests that electronic and steric properties around this region, including the adjacent 8-position, are critical for distinguishing between PI3K isoforms.
-
Core Substitution: A 4-methylquinazoline scaffold has been successfully used to generate bivalent PI3K inhibitors, indicating the core structure's suitability for targeting these enzymes.[9]
Table 2: Comparative Activity of Quinazoline PI3K Inhibitors
| Compound ID | Substitution Pattern | Target | pIC50 | Cellular Activity | Notes | Reference |
|---|---|---|---|---|---|---|
| Compound 7 | 6-(substituent), N-acetyl piperazine | PI3Kδ | High | Mouse Splenocytes | Excellent potency and selectivity | [8] |
| Compound 8 | 6-(substituent), N-acetyl piperazine | PI3Kδ | High | Mouse Splenocytes | Excellent potency and selectivity | [8] |
| Compound 10 | 6-(meta-CF3), N-acetyl piperazine | PI3Kδ | Lower | Mouse Splenocytes | Detrimental to isoform selectivity | [8] |
| (S)-C5 | 3-(substituted)-quinazolin-4(3H)-one | PI3Kα | Potent | HCT116, MCF-7 | Also inhibits mTOR | [10] |
| (S)-C8 | 3-(substituted)-quinazolin-4(3H)-one | PI3Kα | Potent | HCT116, MCF-7 | Also inhibits mTOR |[10] |
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors have emerged as a key therapy for cancers with deficiencies in DNA repair mechanisms.[11] The quinazolinone scaffold has been explored for the development of novel PARP inhibitors.
Key SAR Insights:
-
Intramolecular Hydrogen Bonding: A series of quinoline-8-carboxamides were designed where an intramolecular hydrogen bond helps maintain the required pharmacophore conformation for PARP-1 inhibition.[12] This principle of conformational locking via interactions involving the 8-position is highly relevant to quinazoline design.
-
Substituent Position: For certain quinazolinone derivatives, substitution at position-1 of the ring was found to be more favorable for PARP-1 inhibitory potency than substitution at position-2.[11]
-
Docking Studies: Molecular docking of synthesized quinazolinones indicated a good affinity towards the active site of PARP-1, with some compounds showing better docking scores than the approved drug niraparib.[13]
Table 3: Comparative Activity of Quinazolinone PARP Inhibitors
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Cellular Activity (Cell Line) | IC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| Cpd36 | N-substituted piperazinone | PARP-1 | 0.94 | Breast/Prostate Cancer Xenograft | Significant tumor repression | [14] |
| Cpd36 | N-substituted piperazinone | PARP-2 | 0.87 | Breast/Prostate Cancer Xenograft | Significant tumor repression | [14] |
| Compound 4 | 2-substituted quinazolinone | PARP-1 | - | - | Best Docking Score (-10.343) | [13] |
| 2-methylquinoline-8-carboxamide | 2-methyl | PARP-1 | 500 | - | - |[12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The diagram below illustrates a simplified EGFR signaling pathway, a common target for quinazoline inhibitors. These inhibitors typically compete with ATP in the kinase domain, blocking downstream signals that lead to cell proliferation and survival.
Caption: Simplified EGFR signaling pathway showing inhibition by 8-substituted quinazolines.
Experimental Workflow Diagram
The following workflow outlines the typical process for discovering and evaluating novel 8-substituted quinazoline inhibitors.
Caption: General workflow for the evaluation of 8-substituted quinazoline inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by measuring the amount of ADP produced.[15]
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP solution.
-
Test compound (e.g., 8-substituted quinazoline) stock solution in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[15]
-
ADP-Glo™ Kinase Assay Kit or similar.
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipettes and a plate reader with luminescence detection.
Procedure:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM).[15] Prepare a "no inhibitor" control using only DMSO.
-
Kinase Reaction Setup:
-
Initiate Reaction: Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.[15]
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[15]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.[16][17]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound (stock solution in DMSO).
-
96-well flat-bottom sterile microplates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[16]
-
Solubilization solution (e.g., DMSO or isopropanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[16]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the treatment incubation, add 10 µL of MTT reagent to each well to achieve a final concentration of 0.45-0.5 mg/mL.[16][17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16][17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.[17]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the EC50 value.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 12. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 14. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 8-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized intermediates is a critical cornerstone in the landscape of drug discovery and development. For a key building block such as 8-Bromo-4-chloroquinazoline, ensuring high purity is paramount, as the presence of impurities can significantly influence the outcomes of subsequent synthetic transformations, impact biological assay results, and ultimately compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an objective comparison of analytical methodologies for determining the purity of synthesized this compound. We present a detailed overview of common analytical techniques, their respective experimental protocols, and a comparative analysis with suitable alternatives, supported by illustrative experimental data.
Alternatives to this compound
In the synthesis of various bioactive molecules, particularly kinase inhibitors, several positional isomers and related halogenated quinazolines can be considered as alternatives or may arise as impurities. For the purpose of this guide, we will compare this compound with two common alternatives:
-
6-Bromo-4-chloroquinazoline: A positional isomer often used in the development of anticancer agents.
-
7-Bromo-2-chloroquinazoline: Another structural isomer with applications in medicinal chemistry.
Comparative Purity Analysis
A comprehensive purity assessment involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main compound and any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for quantitative analysis, while Thin Layer Chromatography (TLC), Melting Point Analysis, and spectroscopic methods like FT-IR, NMR, and Mass Spectrometry provide qualitative and structural information.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, quantitative purity data for synthesized batches of this compound and its alternatives, as determined by HPLC and GC-MS.
Table 1: HPLC Purity Analysis of Synthesized Halogenated Quinazolines
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 12.5 | 98.7 | 98.7 |
| Impurity A (Starting Material) | 5.2 | 0.8 | |
| Impurity B (Isomer) | 11.8 | 0.5 | |
| 6-Bromo-4-chloroquinazoline | 12.1 | 99.2 | 99.2 |
| Impurity C (Byproduct) | 9.7 | 0.6 | |
| Impurity D (Unknown) | 10.5 | 0.2 | |
| 7-Bromo-2-chloroquinazoline | 11.5 | 97.9 | 97.9 |
| Impurity E (Starting Material) | 4.8 | 1.5 | |
| Impurity F (Solvent) | 3.1 | 0.6 |
Table 2: GC-MS Analysis of Volatile Impurities
| Compound | Impurity Detected | Retention Time (min) | Peak Area (%) |
| This compound | Residual Dichloromethane | 3.8 | 0.05 |
| Unidentified Volatile | 6.2 | 0.02 | |
| 6-Bromo-4-chloroquinazoline | Residual Toluene | 5.4 | 0.03 |
| 7-Bromo-2-chloroquinazoline | Residual Acetonitrile | 2.5 | 0.10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source. A capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
GC Conditions:
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 minutes
-
-
Injection Mode: Splitless (1 µL injection volume)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: 40-500 amu
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent such as dichloromethane or ethyl acetate.
Thin Layer Chromatography (TLC)
Stationary Phase: Silica gel 60 F254 TLC plates. Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined experimentally. Procedure:
-
Dissolve a small amount of the synthesized compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto the baseline of the TLC plate using a capillary tube.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to ascend near the top of the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Retention Factor (Rf) for each spot. A single spot indicates a high degree of purity with respect to non-volatile impurities.
Melting Point Determination
Apparatus: Digital melting point apparatus. Procedure:
-
Finely powder a small amount of the dried synthesized compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min for a preliminary determination.
-
For an accurate measurement, repeat with a fresh sample, heating at a slower rate (1-2 °C/min) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.[1][2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Apparatus: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Procedure:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Compare the obtained spectrum with a reference spectrum or analyze the characteristic absorption bands to confirm the presence of key functional groups and the absence of unexpected peaks.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Procedure:
-
Acquire a ¹H NMR spectrum to determine the proton environments and their integrations.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
The resulting spectra should be consistent with the expected structure of this compound and free from significant impurity signals.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (LC-MS or GC-MS). Procedure:
-
Introduce the sample into the mass spectrometer.
-
Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Analyze the mass-to-charge ratio (m/z) of the resulting ions.
-
The molecular ion peak should correspond to the molecular weight of this compound. The fragmentation pattern can provide further structural confirmation.[4]
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process and the relationship between different analytical techniques.
Caption: Workflow for the purity assessment of synthesized compounds.
Caption: Interrelationship of analytical techniques in purity determination.
By employing a combination of these analytical methods, researchers can confidently assess the purity of synthesized this compound and its alternatives, ensuring the quality and reliability of these crucial intermediates in the drug development pipeline.
References
A Comparative Guide to the Analytical Characterization of 8-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 8-Bromo-4-chloroquinazoline, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and comparative data for various analytical techniques essential for confirming the structure, purity, and integrity of this compound.
Spectroscopic and Chromatographic Analysis
The definitive identification and purity assessment of this compound relies on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination, and Elemental Analysis validates the empirical formula.
Data Summary
The following tables summarize the expected quantitative data from the primary analytical methods for the characterization of this compound.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Technique | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | H-2 | ~8.9 | s | - | Pyrimidine ring |
| H-5 | ~8.2 | d | ~8.0 | Benzene ring | |
| H-6 | ~7.8 | t | ~8.0 | Benzene ring | |
| H-7 | ~8.0 | d | ~8.0 | Benzene ring | |
| ¹³C NMR | C-2 | ~155 | - | - | Pyrimidine ring |
| C-4 | ~162 | - | - | Pyrimidine ring | |
| C-4a | ~125 | - | - | Bridgehead | |
| C-5 | ~130 | - | - | Benzene ring | |
| C-6 | ~129 | - | - | Benzene ring | |
| C-7 | ~136 | - | - | Benzene ring | |
| C-8 | ~120 | - | - | Benzene ring (C-Br) | |
| C-8a | ~150 | - | - | Bridgehead |
Note: Predicted chemical shifts are based on analogous quinazoline structures. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | m/z Value | Relative Intensity (%) | Assignment |
| EI-MS | Electron Impact | 242/244/246 | ~100/ ~97/ ~30 | [M]⁺ (Molecular ion) |
| 207/209 | Variable | [M-Cl]⁺ | ||
| 163 | Variable | [M-Br]⁺ | ||
| 128 | Variable | [M-Br-Cl]⁺ |
Note: The isotopic pattern of the molecular ion is characteristic of a compound containing one bromine and one chlorine atom.[1][2]
Table 3: HPLC Purity Analysis
| Parameter | Method A (Standard Purity) | Method B (High-Resolution) |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Water (gradient) | Acetonitrile:0.1% Formic Acid in Water (gradient) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time | ~7.5 min | ~5.2 min |
| Purity (Typical) | >97% | >99% |
Table 4: Elemental Analysis Data
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 39.46 | 39.40 ± 0.4 |
| Hydrogen (H) | 1.66 | 1.65 ± 0.4 |
| Nitrogen (N) | 11.51 | 11.48 ± 0.4 |
Note: Experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.[3]
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard zgpg30 with proton decoupling
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400.
Data Analysis:
-
Identify the molecular ion peak [M]⁺. The presence of bromine and chlorine will result in a characteristic isotopic pattern (M, M+2, M+4 peaks).
-
Analyze the major fragment ions to propose a fragmentation pathway.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation: HPLC system with a UV detector.
Method A: Standard Purity Analysis
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Elemental Analysis
Objective: To confirm the elemental composition of this compound.
Instrumentation: CHN Elemental Analyzer.
Procedure:
-
Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
-
The sample is combusted at high temperature (typically ~900-1000 °C) in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
The instrument software calculates the percentage of each element based on the detector response and the sample weight.
Visualizations
Experimental Workflow for Characterization
Caption: Experimental workflow for the analytical characterization of this compound.
Comparison of Analytical Methods
Caption: Comparison of primary and alternative analytical methods for characterization.
References
A Comparative Guide to the Synthesis of 8-Bromo-4-chloroquinazoline: Microwave-Assisted versus Conventional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. This guide provides a comparative overview of microwave-assisted and conventional synthesis routes for 8-Bromo-4-chloroquinazoline, a key intermediate in the development of various bioactive molecules. We present a summary of quantitative data, detailed experimental protocols, and workflow visualizations to aid in selecting the optimal synthetic strategy.
The synthesis of this compound is typically achieved in a two-step process: the formation of the 8-bromoquinazolin-4(3H)-one intermediate, followed by chlorination. Both conventional heating and microwave irradiation can be employed for these transformations, with significant differences in reaction times and yields.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the synthesis of this compound via conventional and microwave-assisted methods. The data is compiled from analogous synthetic procedures for related quinazoline derivatives, highlighting the general advantages of microwave-assisted synthesis.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Step 1: 8-Bromoquinazolin-4(3H)-one | ||
| Reaction Time | 4 - 6 hours | 15 - 30 minutes |
| Yield | ~75% | >85% |
| Step 2: this compound | ||
| Reaction Time | 2 - 4 hours | 10 - 20 minutes |
| Yield | ~80% | >90% |
| Overall | ||
| Total Synthesis Time | 6 - 10 hours | 25 - 50 minutes |
| Overall Yield | ~60% | ~76.5% |
Experimental Protocols
The following are detailed experimental protocols for the key steps in both the conventional and microwave-assisted synthesis of this compound. These protocols are based on established methodologies for the synthesis of similar quinazoline derivatives.
Conventional Synthesis Protocol
Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-3-bromobenzoic acid (1 equivalent) and formamide (10-15 equivalents) is prepared.
-
The mixture is heated to 150-160°C and refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is precipitated by the addition of water.
-
The precipitate is collected by filtration, washed with water, and dried to afford 8-bromoquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
-
A mixture of 8-bromoquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is placed in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated to reflux at approximately 110°C for 2-4 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with a cold sodium bicarbonate solution and then with water, and dried to yield this compound.
Microwave-Assisted Synthesis Protocol
Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one
-
In a microwave-safe reaction vessel, 2-amino-3-bromobenzoic acid (1 equivalent) is mixed with formamide (10 equivalents).
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a constant temperature of 150°C for 15-30 minutes.
-
After cooling, the product is precipitated by adding water, collected by filtration, washed, and dried.
Step 2: Synthesis of this compound
-
8-bromoquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (5 equivalents) are combined in a microwave-safe reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at 120°C for 10-20 minutes.
-
After cooling, the mixture is carefully quenched with ice water.
-
The precipitated product is filtered, washed with a cold sodium bicarbonate solution and water, and dried.
Mandatory Visualization: Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the conventional and microwave-assisted synthetic pathways.
Caption: Conventional Synthesis Workflow for this compound.
A Comparative Guide to the Synthesis of 8-Bromo-4-chloroquinazoline: A Cost-Effectiveness Analysis
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 8-Bromo-4-chloroquinazoline is a valuable building block in the synthesis of a wide range of biologically active compounds. This guide provides a detailed cost-effectiveness analysis of two primary synthetic routes to this important intermediate, starting from 2-amino-3-bromobenzoic acid. The comparison focuses on key metrics such as product yield, reaction time, and the cost of starting materials and reagents, supported by detailed experimental protocols and data visualizations.
Executive Summary
Two principal synthetic pathways for this compound have been evaluated. Both routes proceed through the common intermediate, 8-bromo-3H-quinazolin-4-one, which is then chlorinated. The key differentiation lies in the initial cyclization step to form the quinazolinone ring and the subsequent choice of chlorinating agent.
-
Route 1: Utilizes formamide for the cyclization of 2-amino-3-bromobenzoic acid.
-
Route 2: Employs triethyl orthoformate and a catalyst for the same initial cyclization.
The subsequent chlorination of the intermediate 8-bromo-3H-quinazolin-4-one is compared using two common reagents: phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). This guide presents a quantitative comparison to aid in the selection of the most economically viable and efficient synthetic strategy.
Comparative Data Analysis
The following tables summarize the key quantitative data for the different synthetic methods. Prices for starting materials and reagents are based on commercially available bulk pricing and are subject to market fluctuations.
Table 1: Synthesis of 8-bromo-3H-quinazolin-4-one from 2-amino-3-bromobenzoic acid
| Parameter | Method 1: Formamide | Method 2: Triethyl Orthoformate |
| Starting Material | 2-amino-3-bromobenzoic acid | 2-amino-3-bromobenzoic acid |
| Reagents | Formamide | Triethyl orthoformate, Ammonium acetate (catalyst) |
| Reported Yield | ~85-95% (estimated for analogous reactions) | ~90-98% (estimated for analogous reactions) |
| Reaction Time | 4-6 hours | 3-5 hours |
| Approx. Reagent Cost/mole of product | ~$5 - $10 | ~$15 - $25 |
| Advantages | Inexpensive reagent, simple procedure. | High yield, relatively short reaction time. |
| Disadvantages | Longer reaction time, potential for side reactions. | More expensive reagent. |
Table 2: Chlorination of 8-bromo-3H-quinazolin-4-one
| Parameter | Method A: Phosphorus Oxychloride (POCl₃) | Method B: Thionyl Chloride (SOCl₂) |
| Starting Material | 8-bromo-3H-quinazolin-4-one | 8-bromo-3H-quinazolin-4-one |
| Reagents | Phosphorus oxychloride | Thionyl chloride, Dimethylformamide (catalyst) |
| Reported Yield | ~85-95%[1] | ~90-98%[1] |
| Reaction Time | 2-4 hours[2] | 2-3 hours[1] |
| Approx. Reagent Cost/mole of product | ~$10 - $20[3][4][5][6] | ~$5 - $15[7] |
| Advantages | Readily available, effective for a wide range of substrates. | High yield, shorter reaction time, lower cost. |
| Disadvantages | Corrosive and hazardous, requires careful handling. | Corrosive and hazardous, requires careful handling. |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound. These are based on established methodologies for analogous compounds and may require optimization for specific laboratory conditions.
Synthesis of 8-bromo-3H-quinazolin-4-one
Method 1: From 2-amino-3-bromobenzoic acid and Formamide
-
A mixture of 2-amino-3-bromobenzoic acid (1 equivalent) and formamide (5-10 equivalents) is heated at 150-160 °C for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford 8-bromo-3H-quinazolin-4-one.
Method 2: From 2-amino-3-bromobenzoic acid and Triethyl Orthoformate
-
A mixture of 2-amino-3-bromobenzoic acid (1 equivalent), triethyl orthoformate (2-3 equivalents), and a catalytic amount of ammonium acetate is heated to reflux for 3-5 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the excess triethyl orthoformate is removed under reduced pressure.
-
The residue is triturated with a suitable solvent (e.g., ethanol or diethyl ether) to induce crystallization.
-
The solid product is collected by filtration, washed with the solvent, and dried to yield 8-bromo-3H-quinazolin-4-one.
Synthesis of this compound
Method A: Chlorination with Phosphorus Oxychloride (POCl₃)
-
A mixture of 8-bromo-3H-quinazolin-4-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux (approximately 110 °C) for 2-4 hours.[2]
-
The reaction is monitored by TLC.
-
Once the starting material is consumed, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to give this compound.
Method B: Chlorination with Thionyl Chloride (SOCl₂)
-
To a suspension of 8-bromo-3H-quinazolin-4-one (1 equivalent) in an inert solvent (e.g., toluene or dichloromethane), thionyl chloride (3-5 equivalents) is added, followed by a catalytic amount of dimethylformamide (DMF).
-
The mixture is heated to reflux for 2-3 hours.[1]
-
The reaction progress is monitored by TLC.
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove any remaining traces of thionyl chloride.
-
The crude product is then purified, typically by recrystallization from a suitable solvent, to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Comparative Synthetic Routes to this compound.
Conclusion
The selection of an optimal synthetic route for this compound depends on a balance of factors including cost, time, and available resources.
-
For the initial cyclization, the use of formamide (Method 1) is the more cost-effective option in terms of reagent price. However, triethyl orthoformate (Method 2) may offer advantages in terms of higher yields and shorter reaction times, which could offset the higher reagent cost in a large-scale production setting.
-
For the subsequent chlorination step, thionyl chloride (Method B) appears to be the more cost-effective choice with the potential for higher yields and shorter reaction times compared to phosphorus oxychloride (Method A) .
Ultimately, for a laboratory setting focused on smaller-scale synthesis, the combination of formamide for cyclization followed by thionyl chloride for chlorination may represent the most economical approach. For industrial-scale production, a thorough process optimization study would be necessary to definitively determine the most cost-effective route, taking into account factors such as throughput, energy consumption, and waste disposal, in addition to the raw material costs and yields.
References
- 1. researchgate.net [researchgate.net]
- 2. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 3. Phosphorus Oxychloride (POCl3) - High Purity 99% at Best Price [jigspharma.com]
- 4. Phosphorus Oxychloride Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. m.indiamart.com [m.indiamart.com]
Safety Operating Guide
Proper Disposal of 8-Bromo-4-chloroquinazoline: A Guide for Laboratory Professionals
For immediate reference, treat 8-Bromo-4-chloroquinazoline as a hazardous chemical. Proper personal protective equipment (PPE) and adherence to institutional and local regulations are mandatory for its handling and disposal.
The inconsistent safety information available for this compound necessitates a cautious approach. While some sources may indicate minimal hazards, others classify similar compounds as acutely toxic and corrosive. Therefore, it is imperative to handle this compound with the assumption of significant risk to ensure the safety of all laboratory personnel.
Hazard Profile and Safety Precautions
This compound should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The following hazard statements and precautionary measures are advised:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Quantitative Data Summary
| Property | Value |
| CAS Number | 125096-72-2[1] |
| Molecular Formula | C8H4BrClN2[1] |
| Molecular Weight | 243.49 g/mol [1] |
| Physical Form | Solid |
| Storage | Inert atmosphere, store in freezer, under -20°C |
Experimental Protocols for Safe Disposal
1. Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.
2. Spill Management:
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary.
-
Collect: Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
3. Waste Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical and be in good condition.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow all institutional guidelines for the storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
-
Disposal must be carried out by a licensed and approved waste disposal contractor in accordance with all local, state, and federal regulations.
-
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
